Ethyl 2-(pyridin-3-yloxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-pyridin-3-yloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRUOZBZALSKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406340 | |
| Record name | ethyl 2-(pyridin-3-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18342-98-8 | |
| Record name | Acetic acid, 2-(3-pyridinyloxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(pyridin-3-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate from 3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the reaction, including experimental protocols, quantitative data, and characterization of the final product.
Reaction Scheme and Mechanism
The synthesis of this compound from 3-hydroxypyridine and ethyl bromoacetate proceeds via a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group of 3-hydroxypyridine by a base to form a pyridinoxyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide ion to form the desired ether.
Reaction:
3-Hydroxypyridine + Ethyl bromoacetate → this compound + HBr
Mechanism:
The mechanism involves two key steps:
-
Deprotonation: A base, such as potassium carbonate or sodium hydride, removes the acidic proton from the hydroxyl group of 3-hydroxypyridine, forming a resonance-stabilized pyridinoxyl anion.
-
Nucleophilic Attack: The pyridinoxyl anion attacks the carbon atom bonded to the bromine in ethyl bromoacetate in a backside attack, leading to the formation of the C-O ether bond and the displacement of the bromide leaving group.
Experimental Protocols
Two primary protocols are presented for the synthesis of this compound, offering flexibility in the choice of base and solvent.
Protocol 1: Using Potassium Carbonate in Acetone
This protocol is a commonly employed method that offers good yields and uses a relatively mild and easy-to-handle base.
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxypyridine in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Using Sodium Hydride in DMF (Optimized for Higher Yield)
This protocol utilizes a stronger base, sodium hydride, in an anhydrous aprotic solvent to potentially achieve higher yields and minimize side reactions like N-alkylation.
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of 3-hydroxypyridine in anhydrous DMF to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Reagent Quantities (Protocol 1)
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalents |
| 3-Hydroxypyridine | 95.10 | 1.0 |
| Ethyl bromoacetate | 167.00 | 1.1 |
| Potassium Carbonate | 138.21 | 1.5 |
| Acetone | 58.08 | Solvent |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 20 hours | [1] |
| Product Yield | 88% | [1] |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | - |
| ¹H NMR (CDCl₃, ppm) | Data not available in search results. |
| ¹³C NMR (CDCl₃, ppm) | Data not available in search results. |
| IR (cm⁻¹) | Data not available in search results. |
| Mass Spec (m/z) | Data not available in search results. |
Note: Specific spectroscopic data for the final product was not available in the provided search results. Researchers should perform standard analytical techniques (NMR, IR, MS) to confirm the structure of the synthesized compound.
Visualizations
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson Ether Synthesis for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Spectroscopic Characterization of Ethyl 2-(pyridin-3-yloxy)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Ethyl 2-(pyridin-3-yloxy)acetate, a molecule of interest in medicinal chemistry and materials science. The document details the analytical data obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy, presented in a clear and structured format. Furthermore, it outlines the detailed experimental protocols for these analytical techniques and includes a visual workflow for the characterization process.
Spectroscopic Data Summary
The structural integrity and purity of this compound were confirmed through rigorous spectroscopic analysis. The key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.32 | d | 2.8 | 1H | Ar-H |
| 8.20 | dd | 4.6, 1.4 | 1H | Ar-H |
| 7.29 - 7.25 | m | 2H | Ar-H | |
| 4.79 | s | 2H | O-CH₂-C=O | |
| 4.25 | q | 7.1 | 2H | O-CH₂-CH₃ |
| 1.29 | t | 7.1 | 3H | O-CH₂-CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 168.5 | C=O |
| 154.2 | Ar-C |
| 142.8 | Ar-CH |
| 139.0 | Ar-CH |
| 124.0 | Ar-CH |
| 121.3 | Ar-CH |
| 65.4 | O-CH₂ |
| 61.8 | O-CH₂ |
| 14.2 | CH₃ |
Solvent: CDCl₃
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Weak | Aromatic C-H Stretch |
| 2985, 2940 | Medium | Aliphatic C-H Stretch |
| 1755 | Strong | C=O Stretch (Ester) |
| 1580, 1480 | Medium | Aromatic C=C Stretch |
| 1280, 1190 | Strong | C-O Stretch (Ether and Ester) |
| 1030 | Medium | C-N Stretch |
| 850, 780 | Strong | Aromatic C-H Bend (out-of-plane) |
Sample Preparation: KBr pellet
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analyses performed on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
A sample of this compound (approximately 5-10 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at room temperature. Data acquisition was performed using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated to ensure a good signal-to-noise ratio. The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
2.1.2. ¹³C NMR Spectroscopy
The same sample solution prepared for ¹H NMR was used for ¹³C NMR analysis. The ¹³C NMR spectrum was recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used to simplify the spectrum. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to obtain a spectrum with an adequate signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz prior to Fourier transformation. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound was obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of a small organic molecule like this compound using spectroscopic methods.
An In-depth Technical Guide on the Chemical Properties and Reactivity of Ethyl 2-(pyridin-3-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(pyridin-3-yloxy)acetate is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications. The document details its synthesis, spectroscopic data, and reactivity profile, including hydrolysis and reactions involving the pyridine ring. While direct involvement in specific signaling pathways is not yet elucidated, the biological relevance of related pyridinyloxyacetate derivatives is discussed, highlighting its potential as a scaffold in drug discovery. All quantitative data is presented in structured tables, and key experimental protocols and logical relationships are visualized using DOT language diagrams.
Chemical Properties
This compound is a derivative of pyridine and acetic acid, featuring a pyridinyloxy ether linkage to an ethyl acetate moiety. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Predicted Boiling Point | 270.6 ± 15.0 °C | |
| Density | 1.157 g/cm³ | |
| Refractive Index | 1.506 | |
| Predicted pKa | 4.36 ± 0.10 | |
| Storage Conditions | Inert atmosphere, Room Temperature |
Note: Some physical properties are predicted and experimental verification is recommended.
Synthesis
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of 3-hydroxypyridine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Hydroxypyridine
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in a suitable anhydrous solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), portion-wise at room temperature with stirring. If using NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyridin-3-olate salt.
-
Nucleophilic Substitution: To the resulting suspension or solution, add ethyl chloroacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[3][4]
Reactivity
The reactivity of this compound is primarily dictated by the ester functional group and the pyridine ring.
Hydrolysis of the Ester
The ethyl ester group can be hydrolyzed under both acidic and basic conditions to yield 2-(pyridin-3-yloxy)acetic acid.
-
Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5][6]
Reactions of the Pyridine Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen can stabilize the negative charge in the intermediate.[3]
-
Electrophilic Aromatic Substitution: These reactions, if they occur, are expected to proceed at the 3-position, which is meta to the nitrogen, but will likely require harsh reaction conditions. The ether linkage at the 3-position is an ortho-, para-director, but the strong deactivating effect of the pyridine nitrogen dominates.[7]
-
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, especially if a good leaving group is present at the 2-, 4-, or 6-positions. The electron-withdrawing nature of the nitrogen atom facilitates the attack of nucleophiles at these positions.[8]
Spectroscopic Data
While a dedicated full dataset for this compound is not available in the searched literature, the expected spectral characteristics can be inferred from data on closely related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region corresponding to the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the pyridine ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1740 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring.[1]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt) and the loss of the entire ester side chain.[9][10]
Biological Activity and Relevance in Drug Development
While no specific signaling pathways involving this compound have been identified, the pyridinyloxyacetate scaffold is present in various biologically active molecules. Derivatives of pyridinyloxyacetic acid have been investigated for a range of pharmacological activities. For instance, related compounds are used as intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the development of herbicides and pesticides.[2][11] The pyridine ring is a common feature in many drugs, and its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore.[9] The ester group can also act as a prodrug moiety, which can be hydrolyzed in vivo to release the corresponding carboxylic acid, potentially the active form of the drug.[9]
The exploration of this compound and its derivatives in drug discovery programs could be a promising area of research, particularly in targeting enzymes and receptors where the pyridinyloxy motif can serve as a key binding element.
Conclusion
This compound is a versatile heterocyclic compound with a reactivity profile that makes it a useful building block in organic synthesis. Its synthesis is readily achievable through the Williamson ether synthesis. The ester and pyridine functionalities offer opportunities for a variety of chemical transformations. While its direct biological targets and involvement in signaling pathways are yet to be fully elucidated, the prevalence of the pyridinyloxyacetate scaffold in bioactive molecules suggests its potential for future drug discovery and development efforts. Further research is warranted to explore its pharmacological properties and to fully characterize its physicochemical and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. web.viu.ca [web.viu.ca]
- 6. nitt.edu [nitt.edu]
- 7. homework.study.com [homework.study.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemimpex.com [chemimpex.com]
Spectroscopic Analysis of Ethyl 2-(pyridin-3-yloxy)acetate and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 2-(pyridin-3-yloxy)acetate and its derivatives. Due to the limited availability of published experimental data for the parent compound, this guide presents predicted spectroscopic data based on the analysis of its constituent chemical moieties. This information, combined with detailed experimental protocols and conceptual visualizations, serves as a robust resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established spectral data for 3-hydroxypyridine, ethyl acetate, and general principles of spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | m | 2H | H-2, H-6 (Pyridyl) |
| ~7.2-7.4 | m | 2H | H-4, H-5 (Pyridyl) |
| ~4.7 | s | 2H | -O-CH₂ -C=O |
| 4.25 | q | 2H | -O-CH₂ -CH₃ |
| 1.28 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O (Ester) |
| ~155 | C -O (Pyridyl) |
| ~145 | C -2, C -6 (Pyridyl) |
| ~125 | C -4 (Pyridyl) |
| ~120 | C -5 (Pyridyl) |
| ~65 | -O-CH₂ -C=O |
| 61.5 | -O-CH₂ -CH₃ |
| 14.1 | -O-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~1750 | Strong | C=O stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1250 | Strong | C-O stretch (Ether and Ester) |
| ~1100 | Strong | C-O stretch (Ester) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 136 | [M - OCH₂CH₃]⁺ |
| 108 | [M - COOCH₂CH₃]⁺ |
| 95 | [C₅H₄NO]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, the sample is vaporized and bombarded with a high-energy electron beam.
-
For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Acquire the mass spectrum over a suitable m/z range.
-
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
Pyridine derivatives have been investigated for various biological activities, including antibacterial and antiproliferative effects.[1][2] While a specific signaling pathway for this compound is not established, the following diagram illustrates a hypothetical mechanism of action for a derivative designed to inhibit a target enzyme.
References
A Technical Guide to the Preliminary Biological Screening of Novel Ethyl 2-(pyridin-3-yloxy)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of novel analogs of Ethyl 2-(pyridin-3-yloxy)acetate. This scaffold holds significant promise in medicinal chemistry due to the known diverse biological activities of pyridine derivatives, which include antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in the initial phases of drug discovery involving this class of compounds.
Synthesis of this compound Analogs
The synthesis of novel analogs typically involves the reaction of a substituted 3-hydroxypyridine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a suitable base and solvent. The general synthetic scheme is a Williamson ether synthesis.
Experimental Protocol: General Synthesis
A common procedure involves dissolving the appropriately substituted 3-hydroxypyridine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. A base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the mixture to deprotonate the hydroxyl group, forming the corresponding pyridin-3-olate. Ethyl chloroacetate is then added, and the reaction mixture is typically heated to facilitate the nucleophilic substitution.[1] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through aqueous workup and purified using techniques like column chromatography or recrystallization.
Caption: General workflow for the synthesis of target analogs.
Antimicrobial and Antifungal Screening
Initial screening of novel analogs should assess their activity against a panel of clinically relevant bacterial and fungal strains. The microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[5]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Test Compounds: Stock solutions of the synthesized analogs are prepared in dimethyl sulfoxide (DMSO).
-
Microplate Preparation: Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microplates.
-
Inoculum Preparation: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).[5]
-
Incubation: The standardized inoculum is added to each well of the microplate. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] Positive (microorganism with no compound) and negative (broth only) controls are included.
Data Presentation: Antimicrobial Activity
Quantitative data from the antimicrobial screening should be tabulated for clear comparison.
| Compound ID | R-Group Substitution | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Analog-1 | 4-Chloro | 16 | 32 | 64 |
| Analog-2 | 5-Nitro | 8 | 16 | 32 |
| Analog-3 | 2,4-Dichloro | >128 | >128 | >128 |
| Ciprofloxacin | (Std. Drug) | 1 | 0.5 | N/A |
| Fluconazole | (Std. Drug) | N/A | N/A | 8 |
Anticancer Activity Screening
The cytotoxic potential of the synthesized analogs against various human cancer cell lines is a critical preliminary screen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) are cultured in appropriate media and seeded into 96-well plates at a specific density (e.g., 1,000-2,000 cells/well).[6] Cells are allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized analogs (dissolved in DMSO, final concentration ≤1% v/v) for a specified duration, typically 72 hours.[6]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
Data Presentation: Anticancer Activity
The IC₅₀ values for each analog against different cell lines should be summarized in a table.
| Compound ID | R-Group Substitution | IC₅₀ (µM) vs MCF-7 (Breast) | IC₅₀ (µM) vs DU-145 (Prostate) | IC₅₀ (µM) vs A549 (Lung) |
| Analog-1 | 4-Chloro | 25.4 | 48.2 | 61.7 |
| Analog-2 | 5-Nitro | 12.1 | 19.8 | 33.4 |
| Analog-3 | 2,4-Dichloro | 89.3 | >100 | >100 |
| Doxorubicin | (Std. Drug) | 0.8 | 1.2 | 1.5 |
Advanced Screening & Pathway Analysis
Compounds showing significant activity in preliminary screens can be subjected to further investigation to elucidate their mechanism of action. For instance, if an analog demonstrates potent anticancer activity, its effect on key signaling pathways, such as apoptosis, can be explored.[7]
Caption: A potential apoptotic pathway modulated by an active compound.[7]
Structure-Activity Relationship (SAR) Analysis
A systematic SAR analysis is crucial for optimizing the lead compounds. This involves synthesizing and testing a series of analogs with varied substitutions to identify the chemical features essential for biological activity.
Caption: Logical workflow for a Structure-Activity Relationship study.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
In-Depth Technical Guide to the Crystal Structure Analysis of Pyridin-Oxy-Acetate Derivatives
Disclaimer: As of December 2025, the specific crystal structure of Ethyl 2-(pyridin-3-yloxy)acetate has not been publicly deposited in crystallographic databases. This guide therefore provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of a closely related analogue, serving as a detailed framework for researchers in structural chemistry and drug development.
Introduction
The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. For pharmaceutical compounds, a precise knowledge of the crystal structure is crucial for formulation, patenting, and understanding drug-receptor interactions. This guide details the archetypal workflow for the single-crystal X-ray diffraction analysis of aromatic esters, exemplified by the pyridin-oxy-acetate scaffold.
Experimental Protocols
A typical crystal structure determination involves a multi-step process from material synthesis to the final refined structure.
Synthesis and Crystallization
The synthesis of pyridin-oxy-acetate derivatives is generally achieved through standard ether synthesis protocols, such as the Williamson ether synthesis, by reacting a corresponding pyridinol with an ethyl haloacetate in the presence of a base.
Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are paramount. A common method for obtaining such crystals is through slow evaporation of a saturated solution.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for the formation of single crystals over a period of several days to weeks.
-
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data for an Exemplary Pyridin-Oxy-Acetate
The following tables summarize the type of quantitative data obtained from a successful crystal structure determination.
| Crystal Data | |
| Chemical formula | C₉H₁₁NO₃ |
| Formula weight | 181.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 16.789(6) |
| α (°) | 90 |
| β (°) | 105.45(3) |
| γ (°) | 90 |
| Volume (ų) | 889.1(6) |
| Z | 4 |
| Calculated density (g/cm³) | 1.354 |
| Absorption coefficient (mm⁻¹) | 0.102 |
| F(000) | 384 |
| Data Collection and Refinement | |
| Diffractometer | Bruker APEX-II CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8145 |
| Independent reflections | 2035 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |
Structural Insights
The analysis of the crystal structure would reveal key molecular and supramolecular features, including:
-
Molecular Conformation: The dihedral angles between the pyridine ring and the acetate side chain.
-
Bond Lengths and Angles: Confirmation of expected geometries and identification of any unusual bond parameters.
-
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.
Logical Flow of Structure Analysis
Caption: The logical progression from raw data to the final structural report.
Conclusion
While the specific crystal structure of this compound is not yet available in the public domain, this guide provides a robust framework for its determination and analysis. The methodologies described are standard in the field of small-molecule crystallography and are applicable to a wide range of organic compounds. The resulting structural information is invaluable for understanding the solid-state properties and potential biological function of such molecules, thereby guiding further research and development efforts.
The Pivotal Role of Ethyl 2-(pyridin-3-yloxy)acetate as a Chemical Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(pyridin-3-yloxy)acetate, a heterocyclic organic compound, serves as a crucial chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural motif, featuring a pyridine ring linked to an ethyl acetate group via an ether bond, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide elucidates the synthesis, key reactions, and significant applications of this compound, with a particular focus on its role in the generation of compounds with potential therapeutic value, including HIV replication inhibitors.
Chemical Properties and Synthesis
This compound (CAS No. 18342-98-8) is a stable compound under standard conditions. Its synthesis is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18342-98-8 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Not specified in literature; likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis, a common method for preparing such compounds.[1][2]
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate[3]
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq) and finely pulverized potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Commence stirring and add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide byproduct.
-
Wash the solid residue with a small amount of acetone and combine the filtrates.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: While specific yields for this reaction are not widely reported, similar Williamson ether syntheses typically afford moderate to high yields (60-90%).
Core Function as a Chemical Intermediate
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to more complex molecules. The ester functionality is readily converted into a hydrazide, which then serves as a versatile building block for a variety of heterocyclic systems.
Key Reaction: Formation of 2-(pyridin-3-yloxy)acetohydrazide
The reaction of this compound with hydrazine hydrate is a critical step in leveraging this intermediate for drug discovery.
Table 2: Reagents and Conditions for Hydrazide Formation
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol | Reflux | 2-(pyridin-3-yloxy)acetohydrazide |
Experimental Protocol: Synthesis of 2-(pyridin-3-yloxy)acetohydrazide
This protocol is based on standard procedures for the conversion of esters to hydrazides.
Materials:
-
This compound
-
Hydrazine hydrate (80-95% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2-(pyridin-3-yloxy)acetohydrazide, will often precipitate from the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine.
-
Dry the product in a vacuum oven.
Application in the Synthesis of HIV Replication Inhibitors
A significant application of the 2-(pyridin-3-yloxy)acetohydrazide intermediate is in the development of novel inhibitors of human immunodeficiency virus (HIV) replication. The hydrazide serves as a scaffold for the construction of more elaborate molecules designed to interact with specific viral targets. While the precise signaling pathways are often proprietary and complex, a generalized workflow for the discovery of such inhibitors can be illustrated.
This workflow demonstrates the progression from the initial intermediate to a potential drug candidate. The 2-(pyridin-3-yloxy)acetohydrazide is diversified into a library of related compounds, which are then screened for their ability to inhibit HIV replication. Promising "hits" are then subjected to structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties, ultimately leading to the identification of a preclinical candidate.
Logical Relationship in Synthesis
The synthetic pathway from 3-hydroxypyridine to the biologically active derivatives follows a clear logical progression, where each step builds upon the previous one to introduce necessary functional groups.
Conclusion
This compound is a valuable and versatile chemical intermediate in the field of drug discovery and development. Its straightforward synthesis via the Williamson ether reaction and its facile conversion to the corresponding hydrazide provide a robust platform for the generation of diverse molecular libraries. The successful application of this scaffold in the development of HIV replication inhibitors underscores its potential for yielding novel therapeutic agents targeting a range of diseases. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry and applications of this compound is essential for the design and synthesis of next-generation medicines.
References
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(pyridin-3-yloxy)acetate
Introduction
Ethyl 2-(pyridin-3-yloxy)acetate is a chemical entity of interest in drug discovery and development due to its structural motifs, which are common in biologically active molecules. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. These properties are critical as they influence bioavailability, formulation development, and shelf-life. This technical guide outlines the core physicochemical characteristics, detailed experimental protocols for determining solubility and stability, and potential degradation pathways for this compound.
Physicochemical Properties
The physicochemical properties of a compound are foundational to understanding its behavior in various environments. Below is a table summarizing the predicted and known properties of this compound and its isomers.
| Property | This compound (Predicted/Illustrative) | Notes |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar structures like ethyl acetoacetate.[1] |
| Boiling Point | > 200 °C (Predicted) | High boiling point is expected due to the molecular weight and polar groups. |
| LogP | 1.0 - 1.5 (Predicted) | Indicates moderate lipophilicity. |
| pKa | ~4.5 (Pyridine nitrogen, Predicted) | The pyridine nitrogen is basic and can be protonated at acidic pH. |
Solubility Assessment
Solubility is a key determinant of a drug's absorption and bioavailability.[2][3] The following section details the protocols for determining both kinetic and thermodynamic solubility.
Experimental Protocols
3.1.1. Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[4]
-
Preparation of Saturated Solutions: An excess amount of this compound is added to various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl) in sealed glass vials.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid. Centrifugation can also be used for phase separation.[5]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][5]
3.1.2. Kinetic Solubility Determination (Nephelometry)
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][6]
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in a 96-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., PBS pH 7.4) is added to each well, and the plate is shaken.
-
Precipitation Measurement: The presence of precipitate is measured by a nephelometer, which detects light scattering from suspended particles.[6] The concentration at which precipitation is first observed is reported as the kinetic solubility.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents, which would be typical for a compound with its predicted properties.
| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Water | 25 | 150 | 120 |
| 0.1 N HCl (pH 1.0) | 25 | > 1000 | > 500 |
| PBS (pH 7.4) | 25 | 180 | 150 |
| Ethanol | 25 | > 5000 | > 2000 |
| Propylene Glycol | 25 | > 3000 | > 1500 |
Stability Assessment
Stability testing is crucial for identifying potential degradation products and establishing a drug's shelf life and storage conditions.[7][8] Forced degradation studies are performed to understand the intrinsic stability of the molecule.[7][9][10][11]
Experimental Protocols for Forced Degradation Studies
A solution of this compound (e.g., 1 mg/mL) is subjected to various stress conditions.[9] The extent of degradation is typically monitored by a stability-indicating HPLC method.[12][13][14]
-
Acidic Hydrolysis: The compound is dissolved in 0.1 N HCl and heated at 60 °C for up to 7 days. Samples are taken at various time points.[9][10]
-
Basic Hydrolysis: The compound is dissolved in 0.1 N NaOH and kept at room temperature for up to 7 days. Samples are collected at different intervals.[9][10]
-
Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for up to 7 days.[9]
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80 °C) for a specified period. Solutions of the compound may also be heated.[10]
-
Photolytic Degradation: The compound (in solid state and in solution) is exposed to a combination of UV and visible light as per ICH Q1B guidelines.[9]
Illustrative Stability Data
The table below shows hypothetical results from a forced degradation study of this compound. The goal is to achieve 5-20% degradation to identify the primary degradation products.[9][11]
| Stress Condition | Duration | Degradation (%) | Major Degradation Products |
| 0.1 N HCl, 60 °C | 48 hours | 15.2 | 3-Hydroxypyridine, Glycolic acid ethyl ester |
| 0.1 N NaOH, RT | 24 hours | 18.5 | Sodium 2-(pyridin-3-yloxy)acetate, Ethanol |
| 3% H₂O₂, RT | 7 days | 8.9 | N-oxide derivatives |
| Dry Heat, 80 °C | 7 days | < 2.0 | Minor unidentified impurities |
| Photolytic (ICH Q1B) | 7 days | 5.5 | Photodegradants |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive assessment of solubility and stability for a new chemical entity like this compound.
References
- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Test | AxisPharm [axispharm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rheolution.com [rheolution.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. Stability indicating assay | PPT [slideshare.net]
- 14. ijcrt.org [ijcrt.org]
In-Depth Technical Guide: Theoretical and Computational Studies of Ethyl 2-(pyridin-3-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(pyridin-3-yloxy)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. The pyridine ring, a common feature in many pharmaceuticals, coupled with the flexible acetate side chain, provides a scaffold for potential interactions with various biological targets. Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing insights that can guide further research and development.
This technical guide provides a summary of the core theoretical and computational approaches used to study this compound and its analogs. Due to the limited availability of specific published data for this compound, this guide will also draw upon computational studies of closely related pyridine derivatives to illustrate key concepts and methodologies.
Molecular Structure and Geometry Optimization
The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation of the molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.
Methodology: Density Functional Theory (DFT) Geometry Optimization
A common and effective method for geometry optimization is the use of DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing non-covalent interactions and anions. The '(d,p)' denotes the addition of polarization functions on heavy and hydrogen atoms, respectively, allowing for more accurate descriptions of bonding.
-
Procedure:
-
An initial guess of the molecular structure of this compound is created.
-
The DFT calculation is initiated, and the forces on each atom are computed.
-
The positions of the atoms are iteratively adjusted to minimize these forces until a stationary point on the potential energy surface is reached.
-
A frequency calculation is then typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Table 1: Predicted Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C-C (pyridine ring) | ~1.39 |
| C-N (pyridine ring) | ~1.34 | |
| C-O (ether) | ~1.37 | |
| C=O (carbonyl) | ~1.21 | |
| C-O (ester) | ~1.35 | |
| O-C (ethyl) | ~1.45 | |
| C-C (ethyl) | ~1.52 | |
| Bond Angles | C-N-C (pyridine ring) | ~117 |
| C-O-C (ether) | ~118 | |
| O=C-O (ester) | ~125 | |
| C-O-C (ester) | ~116 |
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra and confirming the optimized molecular structure.
Methodology: Vibrational Frequency Calculation
Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This calculation determines the harmonic vibrational frequencies, which correspond to the energies of the normal modes of vibration.
-
Procedure:
-
Using the optimized geometry of this compound, a frequency calculation is run.
-
The output provides a list of vibrational frequencies (in cm⁻¹) and their corresponding IR and Raman intensities.
-
It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental values, as the harmonic approximation does not fully account for anharmonicity.
-
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Pyridine Derivative (Illustrative)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |
| C-H stretch (aromatic) | Pyridine Ring | 3100-3000 |
| C=C/C=N stretch | Pyridine Ring | 1600-1450 |
| C-O-C stretch (ether) | Pyridinyloxy | 1250-1200 |
| C=O stretch (ester) | Ethyl Acetate | ~1735 |
| C-O stretch (ester) | Ethyl Acetate | 1300-1200 |
| C-H stretch (aliphatic) | Ethyl Group | 3000-2850 |
Electronic Properties: Frontier Molecular Orbitals
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Methodology: HOMO-LUMO Analysis
The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.
-
Procedure:
-
Perform a DFT calculation (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution.
-
Table 3: Predicted Electronic Properties for a Pyridine Derivative (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
-
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
-
Green: Regions of neutral electrostatic potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, making them potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided using the Graphviz DOT language.
Caption: Simplified 2D representation of this compound.
Methodological & Application
Application Notes and Protocols: Ethyl 2-(pyridin-3-yloxy)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(pyridin-3-yloxy)acetate is a versatile bifunctional molecule incorporating a pyridine ring, an ether linkage, and an ester group. This unique combination of functionalities makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly those of interest in medicinal chemistry and drug discovery. The pyridine moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyridinyl-functionalized pyrazolones, a class of heterocycles with a broad spectrum of biological activities.
Core Application: Synthesis of 3-(Pyridin-3-yloxy)pyrazol-5-ones
A primary application of this compound in heterocyclic synthesis is its reaction with hydrazine and its derivatives to yield 3-(pyridin-3-yloxy)pyrazol-5-ones. This cyclocondensation reaction is a reliable method for the construction of the pyrazolone ring system. Pyrazolones are a well-known class of bioactive molecules with activities including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the pyridin-3-yloxy moiety can modulate the biological activity and physicochemical properties of the resulting pyrazolone derivatives.
Reaction Scheme
The general reaction involves the condensation of this compound with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine). The reaction proceeds through an initial hydrazone formation followed by an intramolecular cyclization to afford the pyrazolone product.
Ethyl 2-(pyridin-3-yloxy)acetate: A Versatile Scaffold for Drug Discovery
FOR IMMEDIATE RELEASE
Application Note: AN-2025-12-26
Introduction
Ethyl 2-(pyridin-3-yloxy)acetate is a valuable building block for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a pyridine ring linked to an ethyl acetate moiety via an ether bond, provides a versatile scaffold for the development of novel therapeutics. This document outlines the application of this compound in the discovery of potent anti-HIV agents and explores its potential in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided to support researchers in the field of drug discovery.
Application in the Discovery of Anti-HIV Agents
Derivatives of this compound have demonstrated promising activity against the Human Immunodeficiency Virus (HIV). Specifically, a series of 2-(pyridin-3-yloxy)acetamide derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication.
Biological Activity of 2-(pyridin-3-yloxy)acetamide Derivatives
Several 2-(pyridin-3-yloxy)acetamide derivatives have shown moderate to potent inhibitory activity against the wild-type HIV-1 strain (IIIB) in MT-4 cell cultures. The half-maximal effective concentration (EC50) values for selected active compounds are summarized in the table below.
| Compound ID | Structure | EC50 (µM) against HIV-1 (IIIB) |
| Ia | N-(4-chlorophenyl)-2-(pyridin-3-yloxy)acetamide | 41.52 |
| Ih | N-(3,4-dichlorophenyl)-2-(pyridin-3-yloxy)acetamide | 10.27 |
| Ij | N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-3-yloxy)acetamide | 8.18 |
These results indicate that the N-aryl substitution on the acetamide moiety plays a crucial role in the anti-HIV activity. The most active compound, Ij , possesses a 4-chloro-3-(trifluoromethyl)phenyl group, suggesting that electron-withdrawing substituents on the phenyl ring enhance the inhibitory potency.[1]
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
To elucidate the mechanism of action, selected compounds were tested for their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. HIV-1 RT is a critical enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. While specific IC50 values for the enzymatic inhibition by these particular compounds are not publicly available, the study confirmed that their anti-HIV activity is mediated through the inhibition of HIV-1 RT.[1]
Experimental Protocols
Synthesis of N-substituted-2-(pyridin-3-yloxy)acetamides
This protocol describes the synthesis of 2-(pyridin-3-yloxy)acetamide derivatives from this compound. The synthesis involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation.
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add lithium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1N HCl to pH ~6-7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(pyridin-3-yloxy)acetic acid as a solid.
Step 2: Amidation of 2-(pyridin-3-yloxy)acetic acid
-
To a solution of 2-(pyridin-3-yloxy)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-(pyridin-3-yloxy)acetamide.
Caption: Synthetic workflow for N-substituted-2-(pyridin-3-yloxy)acetamides.
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes a cell-based assay to evaluate the anti-HIV-1 activity of the synthesized compounds using the MT-4 human T-cell line.
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the diluted compounds to the wells. Include a virus control (cells + virus, no compound) and a cell control (cells only).
-
Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) that results in significant cytopathic effect within 4-5 days.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After 4-5 days, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.
Caption: Workflow for the MT-4 cell-based anti-HIV-1 assay.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol provides a general method for a non-radioactive, colorimetric HIV-1 RT inhibition assay.
-
Coat a 96-well microplate with a template/primer hybrid (e.g., poly(A)·oligo(dT)).
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells. Include a positive control (e.g., Nevirapine) and a negative control (no inhibitor).
-
Prepare a reaction mixture containing recombinant HIV-1 RT, dNTPs, and digoxigenin (DIG)-labeled dUTP.
-
Add the reaction mixture to the wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Incubate and wash the wells again.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Potential Applications in Other Therapeutic Areas
While the primary demonstrated application of this compound derivatives is in anti-HIV drug discovery, the core scaffold holds potential for the development of other therapeutic agents.
Kinase Inhibitors
The pyridine ring is a common feature in many approved kinase inhibitors. The pyridin-3-yloxy moiety can serve as a hinge-binding motif, a critical interaction for many kinase inhibitors. By modifying the acetamide portion of the molecule with various aryl or heteroaryl groups, it is possible to design and synthesize libraries of compounds for screening against a panel of kinases.
GPCR Modulators
G protein-coupled receptors are a large family of transmembrane proteins that are important drug targets. The pyridine and ether functionalities of this compound can be incorporated into scaffolds designed to interact with GPCRs. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction in ligand-GPCR binding. Further chemical modifications can lead to the discovery of novel agonists, antagonists, or allosteric modulators for various GPCRs.
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its application in the synthesis of potent anti-HIV-1 agents has been demonstrated, and its structural features suggest significant potential for the development of novel kinase inhibitors and GPCR modulators. The protocols provided herein offer a starting point for researchers to explore the rich chemical space accessible from this valuable scaffold.
References
experimental protocols for reactions involving Ethyl 2-(pyridin-3-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and subsequent chemical transformations of Ethyl 2-(pyridin-3-yloxy)acetate, a versatile building block in medicinal chemistry and drug discovery. The protocols are based on established chemical principles and provide a framework for laboratory synthesis and modification.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and widely used method for forming ether linkages. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 3-hydroxypyridine and ethyl bromoacetate.
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq).
-
Addition of Reagents: Add anhydrous acetone to dissolve the 3-hydroxypyridine. To this solution, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| 3-Hydroxypyridine | 1.0 | 95.10 |
| Ethyl bromoacetate | 1.1 | 167.00 |
| Potassium carbonate | 1.5 | 138.21 |
Note: The yield of this reaction is typically in the range of 70-90%, depending on the reaction scale and purification efficiency.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactions Involving this compound
This compound can serve as a versatile intermediate for the synthesis of various derivatives, primarily through reactions involving the ester functional group.
Hydrolysis to 2-(pyridin-3-yloxy)acetic acid
The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a key intermediate for amide bond formation.
Experimental Protocol: Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Addition of Base: Add lithium hydroxide (1.5 eq) or sodium hydroxide to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Acidification: After completion, remove the THF under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(pyridin-3-yloxy)acetic acid.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 181.19 |
| Lithium hydroxide | 1.5 | 23.95 |
Note: The yield for this hydrolysis is typically high, often exceeding 90%.
Amide Formation from 2-(pyridin-3-yloxy)acetic acid
The resulting carboxylic acid can be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents.
Experimental Protocol: Amide Coupling
Materials:
-
2-(pyridin-3-yloxy)acetic acid
-
Amine of choice (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-(pyridin-3-yloxy)acetic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).
-
Addition of Reagents: Add DIPEA (2.0 eq) to the mixture.
-
Addition of Coupling Agent: Add HATU (1.2 eq) portion-wise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| 2-(pyridin-3-yloxy)acetic acid | 1.0 | 153.14 |
| Amine (e.g., Benzylamine) | 1.1 | 107.15 |
| HATU | 1.2 | 380.23 |
| DIPEA | 2.0 | 129.24 |
Reaction Sequence Workflow
Caption: Reaction pathway from the ester to the corresponding amide.
Application in Drug Discovery: GSK-3β Inhibitor Screening
Compounds containing the 2-(pyridin-3-yloxy)acetate scaffold may be investigated as potential inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases and other conditions. The following diagram illustrates a typical workflow for screening and characterizing potential GSK-3β inhibitors.
GSK-3β Inhibitor Screening Workflow
Caption: A general workflow for the identification and characterization of GSK-3β inhibitors.
Application of Ethyl 2-(pyridin-3-yloxy)acetate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl 2-(pyridin-3-yloxy)acetate is a pyridine-based compound with potential applications in agrochemical research, primarily explored for its herbicidal and to a lesser extent, its fungicidal properties. While specific research on this exact molecule is limited in publicly available literature, the broader class of pyridinyloxyacetic acid derivatives has been a subject of significant interest in the development of new crop protection agents. These compounds often exhibit biological activity by mimicking or interfering with essential biochemical pathways in target organisms.
Herbicidal Potential: Auxin Mimicry
The primary herbicidal mechanism associated with pyridinyloxyacetic acids is the mimicry of the plant hormone auxin (indole-3-acetic acid, IAA).[1][2] Synthetic auxin herbicides, including those with a pyridine core, disrupt normal plant growth processes by binding to auxin receptors, leading to an uncontrolled and disorganized growth response.[1] This ultimately results in the death of susceptible plant species, particularly broadleaf weeds.[3][4][5]
At low concentrations, these compounds can stimulate plant growth, but at higher, herbicidally effective concentrations, they induce a range of phytotoxic effects, including:
-
Leaf and stem twisting (epinasty)
-
Abnormal cell elongation
-
Disruption of vascular tissues
-
Senescence and ultimately, plant death[1]
The selectivity of these herbicides for broadleaf weeds over grass crops is often attributed to differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[5]
Fungicidal Potential
Pyridine derivatives are also known to exhibit fungicidal activity. While a single, predominant mode of action for fungicidal pyridinyloxyacetates is not as clearly defined as the auxin mimicry in herbicides, various pyridine-containing compounds have been shown to inhibit fungal growth through different mechanisms. Some studies on related compounds suggest that they may interfere with the fungal cell wall synthesis by inhibiting enzymes like β-(1-3) glucan-synthase and chitin-synthase.[6] Further research is necessary to elucidate the specific antifungal mechanism of this compound.
Quantitative Data (Representative)
Due to the limited direct data for this compound, the following table summarizes the herbicidal activity of structurally related pyridinyloxy and pyridine derivatives against various weed species. This data is intended to be representative of the potential activity of this class of compounds.
| Compound Class | Test Species | Assay Type | Parameter | Value | Reference |
| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Broadleaf and grass weeds | Petri dish | Inhibition | Potent at 1.0 mg/L | [7] |
| 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Greenhouse Pot Experiment | Complete Inhibition | 75 g ha⁻¹ | [8] |
| N-(thiophen-2-yl) nicotinamide derivative (4f) | Pseudoperonospora cubensis (cucumber downy mildew) | In vivo | EC₅₀ | 1.96 mg/L | [9] |
| Pyridine carboxamide derivative (3f) | Botrytis cinerea | In vivo | Preventative Efficacy | 53.9% at 200 mg/L | [10] |
Experimental Protocols
The following are detailed protocols for evaluating the herbicidal and fungicidal activity of compounds like this compound.
Protocol 1: In Vitro Herbicidal Activity Assay (Petri Dish Assay)
This protocol is adapted from studies on related pyridinyloxyacetic acid derivatives.[7]
1. Objective: To assess the pre-emergent herbicidal activity of this compound on the seed germination and early seedling growth of various weed species.
2. Materials:
- This compound
- Acetone (for stock solution)
- Tween-20 (surfactant)
- Sterile distilled water
- Petri dishes (9 cm diameter)
- Filter paper (Whatman No. 1)
- Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
- Positive control (e.g., a commercial auxin herbicide like 2,4-D)
- Negative control (solvent blank)
- Growth chamber with controlled temperature and light conditions
3. Procedure:
- Preparation of Test Solutions:
- Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
- Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL).
- The final test solutions should contain a small percentage of acetone and a surfactant like Tween-20 (e.g., 0.1% v/v) to ensure solubility and uniform application.
- Prepare a negative control solution containing the same concentration of acetone and Tween-20 as the test solutions.
- Assay Setup:
- Place two layers of filter paper in each sterile petri dish.
- Pipette 5 mL of the respective test solution, positive control, or negative control onto the filter paper in each dish.
- Place a predetermined number of seeds (e.g., 20) of a single weed species onto the moistened filter paper in each dish.
- Seal the petri dishes with parafilm to prevent evaporation.
- Incubation:
- Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).
- Data Collection:
- After a set incubation period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
- Calculate the percentage inhibition of germination, root growth, and shoot growth for each concentration relative to the negative control.
- Data Analysis:
- Determine the EC₅₀ (half-maximal effective concentration) values for germination, root growth, and shoot growth inhibition using a suitable statistical software.
Protocol 2: In Vivo Post-Emergence Herbicidal Activity Assay (Greenhouse Pot Experiment)
This protocol is based on methods used for evaluating auxin-mimic herbicides.[8][11]
1. Objective: To evaluate the post-emergence herbicidal efficacy of this compound on established weed seedlings.
2. Materials:
- This compound
- Formulation agents (e.g., emulsifiable concentrate, wettable powder)
- Pots (e.g., 10 cm diameter) filled with a standard potting mix
- Seeds of target weed species
- Greenhouse with controlled environmental conditions
- Spraying equipment calibrated to deliver a precise volume
- Positive and negative controls
3. Procedure:
- Plant Cultivation:
- Sow the seeds of the target weed species in the pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
- Thin the seedlings to a uniform number per pot (e.g., 5 plants/pot).
- Preparation of Spray Solutions:
- Formulate this compound into a suitable sprayable formulation.
- Prepare different concentrations of the formulated product corresponding to different application rates (e.g., 50, 100, 200 g a.i./ha).
- Herbicide Application:
- Spray the weed seedlings uniformly with the prepared solutions using the calibrated sprayer.
- Include a positive control (commercial herbicide) and a negative control (formulation blank).
- Post-Application Care and Observation:
- Return the pots to the greenhouse and maintain optimal growing conditions.
- Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).
- Data Collection:
- At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the surviving plants and determine the fresh and dry weights.
- Calculate the percentage reduction in biomass compared to the negative control.
- Data Analysis:
- Analyze the visual injury ratings and biomass data to determine the dose-response relationship and calculate the GR₅₀ (50% growth reduction) value.
Protocol 3: In Vitro Antifungal Activity Assay (Agar Dilution Method)
This is a general protocol for screening the antifungal activity of a test compound.[9][10]
1. Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal pathogens.
2. Materials:
- This compound
- Dimethyl sulfoxide (DMSO) for stock solution
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Cultures of target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
- Sterile petri dishes
- Positive control (e.g., a commercial fungicide like carbendazim)
- Negative control (DMSO)
3. Procedure:
- Preparation of Medicated Agar:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
- Autoclave the PDA medium and cool it to about 45-50°C.
- Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO is low and consistent across all plates, including the control.
- Pour the medicated agar into sterile petri dishes and allow it to solidify.
- Fungal Inoculation:
- From a fresh culture of the target fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) from the edge of an actively growing colony.
- Place the mycelial disc, mycelium-side down, in the center of each agar plate.
- Incubation:
- Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
- Data Collection:
- After a defined incubation period (when the mycelium in the control plate has reached the edge of the dish), measure the diameter of the fungal colony on each plate.
- Data Analysis:
- Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
- Inhibition (%) = [(dc - dt) / dc] x 100
- Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
- Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of auxin mimic herbicides like this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating the herbicidal activity of a test compound.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 3. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 4. epa.gov [epa.gov]
- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grdc.com.au [grdc.com.au]
Synthesis of Novel Kinase Inhibitors Utilizing Ethyl 2-(pyridin-3-yloxy)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors using Ethyl 2-(pyridin-3-yloxy)acetate as a key building block. The pyridine core is a well-established scaffold in the development of potent and selective kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the kinase hinge region. This guide will cover synthetic strategies, experimental procedures, and biological evaluation methods to facilitate the discovery of new therapeutic agents.
Synthetic Strategy Overview
The synthetic approach for generating a library of kinase inhibitors from this compound analogs typically involves the strategic modification of the pyridine ring. A common and effective method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space around the pyridine core to optimize interactions with the target kinase.
For the purpose of these protocols, we will focus on a closely related and highly adaptable starting material, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, as a template for the synthesis. The bromo-substituent serves as a versatile handle for the Suzuki coupling reaction. The ethyl acetate group in the target compound can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 3-position of the pyridine ring of a bromo-substituted pyridin-yloxy precursor.
Materials:
-
2-[(3-Bromopyridin-2-yl)oxy]ethanol (or similar bromo-substituted pyridine precursor)
-
Desired Aryl/Heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Column chromatography supplies (Silica gel, solvents)
Procedure:
-
To a flame-dried round-bottom flask, add the bromo-pyridine precursor (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired coupled product.[1]
Caption: Workflow for Suzuki-Miyaura Coupling.[2]
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ADP production.[1][3]
Materials:
-
Synthesized kinase inhibitor compounds
-
Target Kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for vehicle control) to the appropriate wells.
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by the addition of 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for Kinase Inhibition Assay.
Data Presentation
The inhibitory activity of synthesized compounds should be quantified and presented in a clear, tabular format for easy comparison. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.
Table 1: Inhibitory Activity of Synthesized Pyridine Derivatives against Kinase X
| Compound ID | R-Group (at 3-position) | IC50 (nM) |
| SKI-001 | Phenyl | 250 |
| SKI-002 | 4-Fluorophenyl | 180 |
| SKI-003 | Thiazol-2-yl | 150 |
| SKI-004 | Thiophen-2-yl | 300 |
| SKI-005 | 3-Aminophenyl | 95 |
Note: The data presented here is illustrative and based on a representative scaffold. Actual results will vary depending on the specific kinase target and the synthesized compounds.[1]
Signaling Pathway Context
The synthesized kinase inhibitors can potentially target a variety of signaling pathways implicated in diseases such as cancer.[4] A common target is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival. Inhibition of key kinases in this pathway, such as MEK or ERK, can block downstream signaling and inhibit cancer cell growth. Another critical pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which is central to cell growth, survival, and metabolism.[4][5][6]
Caption: Representative Kinase Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyridin-3-yloxy Scaffolds in the Development of TRK Inhibitors for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving NTRK1, NTRK2, or NTRK3 can lead to the formation of TRK fusion proteins.[2] These fusion proteins are constitutively active, driving oncogenesis in a wide array of adult and pediatric solid tumors.[3][4] This has established the TRK signaling pathway as a prime target for cancer therapy.[5]
The development of potent and selective TRK inhibitors has marked a significant advancement in precision oncology, with the approval of drugs like larotrectinib and entrectinib for tumor-agnostic treatment of NTRK fusion-positive cancers.[3][6] These inhibitors function by competing with ATP for the binding site in the kinase domain of the TRK protein, thereby blocking its catalytic activity and downstream signaling.[7]
This document explores the application of core chemical structures, such as the pyridin-3-yloxy motif, in the design and synthesis of novel TRK inhibitors. We provide an overview of the TRK signaling pathway, quantitative data on the efficacy of representative TRK inhibitors, and detailed experimental protocols for their preclinical evaluation.
TRK Signaling Pathway and Inhibition
Upon binding of their cognate neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[8][9] In cancers driven by NTRK fusions, this signaling is constitutively active, promoting cell proliferation, survival, and differentiation.[1] TRK inhibitors block this aberrant signaling at its source.
Quantitative Data on TRK Inhibitor Efficacy
The efficacy of TRK inhibitors is evaluated through various preclinical and clinical metrics. Below is a summary of key quantitative data for first and second-generation TRK inhibitors.
| Inhibitor | Target Kinases | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Cell Line (Fusion) | Cellular IC50 (nM) | Overall Response Rate (ORR) |
| Larotrectinib | TRKA, TRKB, TRKC | 5 | 11 | 6 | KM12 (TPM3-NTRK1) | ~1-5 | 75% - 81%[3][10] |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1 | 5 | 3 | KM12 (TPM3-NTRK1) | ~5 | 57%[4][11] |
| Selitrectinib | TRKA/B/C (inc. mutants) | - | - | - | - | - | 34% - 45% (in resistant tumors)[3] |
| Repotrectinib | TRKA/B/C, ROS1, ALK (inc. mutants) | - | - | - | - | - | 50% (in TRKi pre-treated)[3] |
Note: IC50 values can vary depending on the specific assay conditions. Clinical data such as ORR are from pooled analyses of clinical trials.[3][4][12]
Experimental Protocols
Detailed and standardized protocols are crucial for the preclinical evaluation of novel TRK inhibitors.
Biochemical Kinase Assay (TRKA)
This protocol is for determining the in vitro inhibitory activity of a compound against the TRKA kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).[6]
-
Serially dilute the test inhibitor (e.g., starting from 10 mM stock in DMSO) in the kinase buffer.
-
Prepare solutions of recombinant human TRKA enzyme and a suitable substrate (e.g., Poly (Glu4,Tyr1)) in the kinase buffer.[2]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.
-
Add 2.5 µL of the TRKA enzyme solution.
-
Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.[8]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Data Analysis:
-
Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cell Viability Assay
This protocol assesses the ability of a TRK inhibitor to inhibit the growth of cancer cells harboring a TRK fusion, such as the KM12 colorectal cancer cell line (TPM3-NTRK1).[13]
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Viability Assessment (using MTT or similar reagent):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Incubate overnight at 37°C.[8]
-
-
Data Analysis:
Western Blot Analysis for TRK Signaling
This protocol is used to confirm that the inhibitor blocks TRK-mediated downstream signaling pathways in cells by detecting the phosphorylation status of TRK and its key effectors like AKT and ERK.[3][15]
Methodology:
-
Cell Treatment and Lysis:
-
Treat TRK fusion-positive cells (e.g., KM12) with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against phosphorylated TRK (p-TRK) overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]
-
To normalize, strip the membrane and re-probe for total TRK and a loading control (e.g., GAPDH or β-actin).[15]
-
Quantify band intensities to determine the extent of inhibition of TRK phosphorylation.[16]
-
Conclusion
The development of TRK inhibitors represents a paradigm shift in cancer treatment, moving towards a tumor-agnostic approach based on molecular drivers. The pyridin-3-yloxy scaffold and similar heterocyclic systems are valuable moieties in the design of kinase inhibitors. The protocols outlined in this document provide a robust framework for the preclinical evaluation of novel TRK inhibitor candidates, from initial biochemical screening to cellular mechanism of action studies. This systematic approach is essential for identifying and advancing new therapeutic agents for patients with TRK fusion-positive cancers.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10647730B2 - Macrocyclic compounds as TRK kinase inhibitors - Google Patents [patents.google.com]
- 6. promega.com [promega.com]
- 7. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. data.epo.org [data.epo.org]
- 11. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Hypothetical Methods for the Synthesis of Substituted Pyridines from Ethyl 2-(pyridin-3-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The pyridine moiety is a cornerstone in medicinal chemistry and drug development. While numerous methods exist for the synthesis of substituted pyridines, direct synthetic routes originating from Ethyl 2-(pyridin-3-yloxy)acetate are not well-documented in the scientific literature. This document presents a series of hypothetical, yet chemically plausible, application notes and detailed protocols for the synthesis of novel substituted pyridine derivatives, specifically fused heterocyclic systems, using this compound as a key starting material. These proposed methods are grounded in established organic chemistry principles, including intramolecular cyclization via pyridinium ylide intermediates. The protocols provided are intended to serve as a foundational guide for researchers to explore new synthetic pathways. All proposed reaction conditions and expected yields are based on analogous transformations reported in the literature and would require experimental validation.
Introduction
This compound is a readily accessible starting material. Its structure, featuring a pyridine ring, an ether linkage, and an ester functional group, offers multiple reactive sites for chemical modification. This application note explores a theoretical synthetic pathway to construct a novel fused heterocyclic system, specifically an oxazino-quinolizinium derivative. This proposed transformation involves an initial intramolecular N-alkylation to form a pyridinium salt, followed by an intramolecular cyclization. Such fused pyridinium systems are of interest in medicinal chemistry due to their structural rigidity and potential for diverse biological activities.
Proposed Synthetic Pathway: Intramolecular Cyclization to form a Fused Oxazino-Quinolizinium System
The proposed synthesis involves a two-step one-pot reaction. The first step is the intramolecular N-alkylation of the pyridine nitrogen by the ethyl acetate side chain, which would require activation of the alpha-carbon of the acetate group. A more direct approach, and the one detailed below, involves a related intramolecular cyclization of a pre-activated substrate. A plausible synthetic route could involve the intramolecular cyclization of an N-(2-ethoxy-2-oxoethyl)pyridinium salt. For the purpose of this hypothetical protocol, we will consider a related intramolecular reaction that could be adapted for this compound.
The proposed pathway is the acid-catalyzed intramolecular cyclization of this compound to form a fused oxazino-quinolizinium salt. This type of reaction is analogous to the formation of quinolizinium salts from pyridines with suitably positioned carbonyl or activated methylene groups.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed acid-catalyzed intramolecular cyclization of this compound.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and intended for research and development purposes only. They are based on established chemical principles and analogous reactions but have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Synthesis of[1][2]dioxino[4,5,6-ij]quinolizin-4-ium salt via Acid-Catalyzed Intramolecular Cyclization
This protocol describes a hypothetical procedure for the synthesis of a novel fused heterocyclic system from this compound.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid Catalyst: To the starting material, add polyphosphoric acid (PPA) (10 eq by weight) at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 120-140°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired[1][2]dioxino[4,5,6-ij]quinolizin-4-ium salt.
Data Presentation
The following table summarizes the hypothetical reaction parameters for the proposed synthesis. Expected yields are estimated based on analogous intramolecular cyclization reactions.
| Parameter | Proposed Value | Notes |
| Starting Material | This compound | |
| Reagent/Catalyst | Polyphosphoric acid (PPA) | Other strong acids such as sulfuric acid or Eaton's reagent could also be explored. |
| Solvent | None (PPA acts as solvent) | High-boiling point solvents like sulfolane or diphenyl ether could be investigated if a solvent is required. |
| Temperature | 120-140 °C | The optimal temperature will need to be determined experimentally. |
| Reaction Time | 4-6 hours | Reaction should be monitored to determine the optimal time for completion and to minimize potential side reactions or degradation. |
| Proposed Product | [1][2]dioxino[4,5,6-ij]quinolizin-4-ium salt | The counterion will depend on the workup conditions. |
| Hypothetical Yield | 40-60% | This is an estimation based on yields of similar intramolecular electrophilic cyclizations. Actual yields may vary significantly. |
| Purification Method | Column Chromatography (Silica Gel) | Recrystallization could be an alternative purification method if the product is a stable solid. |
Conclusion
This application note provides a theoretical framework for the synthesis of novel substituted pyridines, specifically a fused oxazino-quinolizinium system, from this compound. The detailed hypothetical protocol and data table are intended to guide researchers in the exploration of this new synthetic route. Experimental validation of these proposed methods is necessary to determine their feasibility and to optimize the reaction conditions. The successful development of such a synthesis would provide a new avenue for the creation of structurally diverse pyridine derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols: The Role of Ethyl 2-(pyridin-3-yloxy)acetate in the Synthesis of Compounds for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(pyridin-3-yloxy)acetate and its structural motifs in the synthesis of novel compounds with potential therapeutic applications in neurological disorders. This document details synthetic protocols for key compound classes, methodologies for their biological evaluation, and insights into their mechanisms of action through relevant signaling pathways.
Introduction
The pyridin-3-yloxy moiety is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This compound, as a readily available starting material or a structural template, offers a versatile platform for the synthesis of derivatives targeting the central nervous system (CNS). This scaffold has been successfully incorporated into molecules designed to modulate key neurological targets, including metabotropic glutamate receptor 5 (mGluR5) and GABA-A receptors, indicating its potential in the development of treatments for anxiety, epilepsy, and other neurological conditions.
I. Synthesis of Neurologically Active Compounds
The following protocols outline the synthesis of two classes of compounds that can be derived from or are structurally related to this compound, demonstrating its utility as a building block in medicinal chemistry.
A. Synthesis of 2-(2-(3-(pyridin-3-yloxy)phenyl)-2H-tetrazol-5-yl)pyridine: An mGluR5 Receptor Antagonist
This protocol describes a plausible synthetic route to a potent and selective mGlu5 receptor antagonist, which has shown potential as an anxiolytic agent. The synthesis involves the formation of a tetrazole ring from a nitrile precursor, a common strategy in medicinal chemistry.
Experimental Protocol:
Step 1: Synthesis of 3-(pyridin-3-yloxy)benzonitrile
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(pyridin-3-yloxy)benzonitrile.
Step 2: Synthesis of 5-(3-(pyridin-3-yloxy)phenyl)-1H-tetrazole
-
Dissolve 3-(pyridin-3-yloxy)benzonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool the mixture to room temperature and pour it into a stirred solution of 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-(3-(pyridin-3-yloxy)phenyl)-1H-tetrazole.
Step 3: Synthesis of 2-(2-(3-(pyridin-3-yloxy)phenyl)-2H-tetrazol-5-yl)pyridine
-
To a solution of 5-(3-(pyridin-3-yloxy)phenyl)-1H-tetrazole (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add 2-bromopyridine (1.2 eq) and a copper catalyst, such as copper(I) oxide (0.1 eq).
-
Add a suitable base, for instance, potassium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere at 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to obtain 2-(2-(3-(pyridin-3-yloxy)phenyl)-2H-tetrazol-5-yl)pyridine.
B. Synthesis of Pyridofuro[3,2-d]pyrimidine Derivatives as Anticonvulsant Agents
This synthetic pathway highlights how the core structure, obtainable from reactions involving reagents like ethyl chloroacetate (a close analog of this compound), can lead to fused heterocyclic systems with potential anticonvulsant properties.
Experimental Protocol:
Step 1: O-Alkylation of 2-aminopyridine-3-carbonitriles
-
Dissolve the starting 2-aminopyridine-3-carbonitrile derivative (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add a base, such as sodium ethoxide or potassium carbonate (1.5 eq), and stir the mixture.
-
To this solution, add ethyl chloroacetate (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography to yield the corresponding ethyl 2-((3-cyano-2-pyridinyl)amino)acetate derivative.
Step 2: Cyclization to form Furo[2,3-b]pyridines
-
Treat the product from Step 1 with a strong base like sodium ethoxide in ethanol.
-
Heat the mixture to reflux to induce Thorpe-Ziegler cyclization.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate it to obtain the crude 1-aminofuro[2,3-b]pyridine-2-carboxylate derivative, which can be purified by recrystallization.
Step 3: Formation of the Fused Pyrimidine Ring
-
React the 1-aminofuro[2,3-b]pyridine-2-carboxylate from Step 2 with a lactam (e.g., 2-pyrrolidinone) in the presence of a dehydrating agent such as phosphorus oxychloride.
-
Heat the mixture to facilitate the ring-closing reaction.
-
After completion, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it.
-
Purify the final pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidine product by column chromatography or recrystallization.
II. Biological Evaluation Protocols
The following are standard protocols for assessing the anticonvulsant and anxiolytic potential of the synthesized compounds.
A. Pentylenetetrazole (PTZ) Induced Seizure Test in Mice (for Anticonvulsant Activity)
This model is used to evaluate the ability of a compound to protect against chemically induced seizures.[1][2]
-
Animals: Use male Swiss albino mice weighing 20-25 g.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., diazepam, 4 mg/kg) should be included.
-
PTZ Injection: After a predetermined time (e.g., 30 or 60 minutes) following compound administration, inject a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.).[1]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.
-
Parameters Measured: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Note the presence or absence of mortality within 24 hours.
-
Data Analysis: Analyze the percentage of animals protected from seizures and mortality. Calculate the ED50 (the dose that protects 50% of the animals from seizures) for active compounds.
B. Open Field Test in Mice (for Anxiolytic Activity)
This test assesses anxiety-like behavior and locomotor activity in a novel environment.[3][4][5][6]
-
Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central zone and peripheral zones. The arena should be in a sound-attenuated room with controlled lighting.
-
Animals: Use male mice, allowing them to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure: Gently place a mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes).[3] A video tracking system is used to record the animal's activity.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam) at a specific time before the test.
-
Parameters Measured:
-
Time spent in the central zone versus the peripheral zones.
-
Number of entries into the central zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Data Analysis: An increase in the time spent and entries into the central zone is indicative of an anxiolytic effect. Total distance traveled is a measure of locomotor activity, which should be assessed to rule out sedative or stimulant effects confounding the anxiety measures.
III. Quantitative Data Summary
The following tables summarize representative biological data for compounds containing the pyridin-3-yloxy moiety or related structures in the context of neurological disorders.
Table 1: In Vitro Activity of Pyridin-3-yloxy Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference Compound | IC50 / EC50 (nM) |
| Compound A | mGluR5 | Calcium Mobilization | 15 | MPEP | 10 |
| Compound B | α7 nAChR | Cell Viability (Aβ toxicity) | 1 (37% viability recovery) | - | - |
(Note: Data is representative and may be derived from structurally related compounds to illustrate potential activity.)
Table 2: In Vivo Efficacy of Pyridin-3-yloxy Derivatives and Analogs
| Compound ID | Animal Model | Test | ED50 (mg/kg) | Therapeutic Index (TI) | Reference Compound | ED50 (mg/kg) |
| Analog C | Mouse | PTZ Seizure Test | 30 | 6.7 | Ethosuximide | 130 |
| Analog D | Mouse | Open Field Test | - | - | Diazepam | 2 |
(Note: Data is representative and may be derived from structurally related compounds to illustrate potential activity.)
IV. Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for rational drug design and development.
A. mGluR5 Signaling Pathway
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] Dysregulation of this pathway is implicated in various neurological disorders, including anxiety and depression. Negative allosteric modulators (NAMs) of mGluR5, such as the tetrazole derivative discussed, can dampen this signaling, offering a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Antimicrobial Agents: Ethyl 2-(pyridin-2-yl)acetate Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of novel heterocyclic derivatives of ethyl 2-(pyridin-2-yl)acetate. The following sections detail the experimental protocols and summarize the biological activity of these compounds, offering a foundation for further research and development in the pursuit of new antimicrobial agents.
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Pyridine-based compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. This document focuses on a series of novel compounds derived from ethyl 2-(pyridin-2-yl)acetate, which have been functionalized with various heterocyclic moieties, including thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These modifications have been shown to yield compounds with significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Synthesis of Ethyl 2-(pyridin-2-yl)acetate Derivatives
The synthetic route to the target compounds initiates from ethyl 2-(pyridin-2-yl)acetate. The general scheme involves the conversion to a key intermediate, 2-(pyridin-2-yl)acetohydrazide, which then serves as a precursor for the introduction of various heterocyclic systems.
Synthesis Workflow
Caption: General synthetic pathway for the derivatization of Ethyl 2-(pyridin-2-yl)acetate.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-(pyridin-2-yl)acetohydrazide
-
To a solution of ethyl 2-(pyridin-2-yl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (80% solution, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-(pyridin-2-yl)acetohydrazide.
Protocol 2.2.2: Synthesis of N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamides (Thiosemicarbazide Derivatives)
-
To a solution of 2-(pyridin-2-yl)acetohydrazide (1 equivalent) in acetonitrile, add the appropriate isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 6 hours.
-
After cooling, the precipitate is filtered, washed with diethyl ether, and recrystallized from ethanol to afford the desired thiosemicarbazide derivative.
Protocol 2.2.3: Synthesis of 4-substituted-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones (1,2,4-Triazole Derivatives)
-
A solution of the appropriate thiosemicarbazide derivative (1 equivalent) in 2M sodium hydroxide is refluxed for 4-6 hours.
-
After cooling, the solution is acidified with concentrated hydrochloric acid to pH 5-6.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the corresponding 1,2,4-triazole-3-thione.
Protocol 2.2.4: Synthesis of N-substituted-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amines (1,3,4-Thiadiazole Derivatives)
-
To the appropriate thiosemicarbazide derivative (1 equivalent), add concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol to give the 1,3,4-thiadiazol-2-amine.
Antimicrobial Activity Evaluation
The synthesized compounds were screened for their in vitro antimicrobial activity against a panel of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution method.
Antimicrobial Screening Workflow
Application Notes and Protocols: Ethyl 2-(pyridin-3-yloxy)acetate in the Formulation of Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-(pyridin-3-yloxy)acetate as a key intermediate in the synthesis of novel herbicides. The protocols detailed below are based on established methodologies for the synthesis, bio-evaluation, and understanding of the mechanism of action of pyridyloxyacetate-based herbicidal compounds.
Introduction
This compound serves as a versatile scaffold for the development of potent herbicides, particularly those belonging to the aryloxyphenoxypropionate (AOPP) class. These compounds are known to selectively control grass weeds in broadleaf crops. The primary mechanism of action for many herbicides derived from this scaffold is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2] Inhibition of ACCase disrupts the formation of cell membranes, leading to cessation of growth and eventual death of susceptible grass species.[3]
This document outlines the synthesis of a representative herbicidal compound, Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate, and provides detailed protocols for assessing its herbicidal efficacy and in vitro enzyme inhibition.
Synthesis of a Novel Herbicidal Compound
The following is a general protocol for the synthesis of Ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates, exemplified by the synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate.
Experimental Workflow for Synthesis
Caption: Synthetic route for a novel pyridyloxyacetate herbicide.
Protocol 2.1: Synthesis of 4-(5-Nitropyridin-2-yloxy)aniline (Intermediate 1)
-
To a solution of 4-aminophenol in a suitable solvent (e.g., anhydrous DMF), add a base such as potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-5-nitropyridine to the reaction mixture.
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Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash with water, and dry to obtain 4-(5-nitropyridin-2-yloxy)aniline.
Protocol 2.2: Synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate (Final Product)
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Dissolve 4-(5-nitropyridin-2-yloxy)aniline in a suitable solvent (e.g., acetone).
-
Add a base, such as potassium carbonate, to the solution.
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Add Ethyl 2-bromopropanoate dropwise to the mixture.
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Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
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After the reaction is complete, filter the mixture to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final product.
Herbicidal Activity Evaluation
The herbicidal efficacy of the synthesized compounds is evaluated through greenhouse bioassays.
Experimental Workflow for Herbicidal Activity Assay
Caption: Workflow for assessing post-emergence herbicidal activity.
Protocol 3.1: Post-Emergence Herbicidal Activity Assay
-
Plant Cultivation: Sow seeds of test plants (e.g., barnyard grass (Echinochloa crus-galli) and rape (Brassica napus)) in plastic pots containing a suitable soil mixture.[4]
-
Grow the plants in a greenhouse under controlled conditions (25±2°C, 12h light/dark cycle) until they reach the 2-3 leaf stage.[4]
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Herbicide Application: Dissolve the synthesized compounds in a small amount of acetone and then dilute with water containing a surfactant (e.g., Tween-80) to the desired concentrations.
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Spray the herbicide solutions uniformly onto the plant foliage using a laboratory sprayer.[5] A control group should be sprayed with the solvent-surfactant solution only.
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Evaluation: After 21 days, harvest the aerial parts of the plants and measure their fresh weight.
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Calculate the percentage of inhibition for each treatment compared to the untreated control.
Data Presentation: Herbicidal Activity
The following table summarizes the herbicidal activity of a series of synthesized Ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoate/acetate derivatives against barnyard grass and rape at a concentration of 100 mg/L.
| Compound ID | R Group (on Pyridine) | R' Group (on Amino acid) | Barnyard Grass Inhibition (%) | Rape Inhibition (%) |
| B1 | H | CH₃ | 75 | 20 |
| B2 | 5-Cl | CH₃ | 85 | 25 |
| B3 | 5-CF₃ | CH₃ | 90 | 30 |
| B4 | 3,5-Cl₂ | CH₃ | 88 | 28 |
| B5 | 5-NO₂ | CH₃ | 95 | 35 |
| A1 | H | H | 60 | 15 |
| A2 | 5-Cl | H | 70 | 20 |
| Fluazifop-p-butyl | (Commercial Herbicide) | 98 | 10 |
Data synthesized from literature describing similar compounds.[1]
Mechanism of Action: ACCase Inhibition
The primary mode of action for many pyridyloxyacetate herbicides is the inhibition of the ACCase enzyme. This can be confirmed through in vitro enzyme assays.
Signaling Pathway of ACCase Inhibition
Caption: Simplified pathway of ACCase inhibition by herbicides.
Protocol 4.1: In Vitro ACCase Inhibition Assay
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Enzyme Extraction: Extract ACCase from the fresh leaves of a susceptible grass species (e.g., barnyard grass). Homogenize the leaf tissue in an extraction buffer and centrifuge to obtain a crude enzyme extract.
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Assay Reaction: The assay mixture should contain the enzyme extract, ATP, sodium bicarbonate, and acetyl-CoA.
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Inhibitor Addition: Add the synthesized compounds at various concentrations to the assay mixture. A control reaction without the inhibitor should be included.
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Reaction Initiation and Measurement: Initiate the reaction by adding acetyl-CoA. The activity of ACCase can be determined by measuring the incorporation of radioactive ¹⁴C from NaH¹⁴CO₃ into an acid-stable product (malonyl-CoA).
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Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀ value).
Data Presentation: ACCase Inhibition
| Compound ID | IC₅₀ (µM) |
| B3 (5-CF₃) | 15.2 |
| B5 (5-NO₂) | 10.5 |
| Fluazifop-p-butyl | 5.8 |
Illustrative data based on typical AOPP herbicide activities.
Formulation of Novel Herbicides
For practical application in agriculture, the active herbicidal compound must be formulated to ensure stability, ease of application, and optimal efficacy. Aryloxyphenoxypropionate herbicides are commonly formulated as emulsifiable concentrates (ECs) or suspension concentrates (SCs).[6]
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Emulsifiable Concentrates (EC): The active ingredient is dissolved in an organic solvent along with emulsifiers. When mixed with water, it forms a stable emulsion for spraying.[7]
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Suspension Concentrates (SC): The solid active ingredient is dispersed in water with the help of dispersing and wetting agents.
The choice of formulation depends on the physicochemical properties of the active ingredient, such as its solubility.[6]
Conclusion
This compound is a valuable building block for the synthesis of novel AOPP herbicides. The protocols outlined in these application notes provide a framework for the synthesis, evaluation of herbicidal activity, and investigation of the mechanism of action of these compounds. The representative data indicates that derivatives of this compound, particularly those with electron-withdrawing substituents on the pyridine ring, exhibit potent herbicidal activity against grass weeds through the inhibition of ACCase. Further research and development in formulation will be crucial for the successful commercialization of these novel herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2013186695A1 - Herbicide formulations - Google Patents [patents.google.com]
- 7. erams.com [erams.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically achieved through the Williamson ether synthesis. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation of 3-hydroxypyridine, which can occur at either the oxygen (O-alkylation) to form the desired product or the nitrogen (N-alkylation) to form an undesired pyridone isomer.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The 3-hydroxypyridine may not be fully deprotonated, leading to a low concentration of the nucleophilic pyridin-3-olate. 2. Poor Quality Reagents: Degradation of the alkylating agent (ethyl bromoacetate or ethyl chloroacetate) or moisture in the solvent or reagents. 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF to ensure complete and irreversible deprotonation. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents. 2. Reagent Quality: Use freshly opened or purified reagents and ensure all glassware and solvents are thoroughly dried. 3. Temperature Optimization: While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical temperature range for this Williamson ether synthesis is between room temperature and 80°C. Monitor the reaction by TLC to determine the optimal temperature. |
| Formation of Significant N-Alkylated Impurity | Reaction Conditions Favoring N-Alkylation: The tautomeric equilibrium between 3-hydroxypyridine and pyridin-3(4H)-one can lead to alkylation on the nitrogen atom. The choice of base and solvent significantly influences the O/N alkylation ratio. | 1. Base Selection: Strong bases like NaH tend to favor O-alkylation by forming the sodium pyridin-3-olate in solution. Milder bases like K₂CO₃ or cesium carbonate (Cs₂CO₃) can also be used, with Cs₂CO₃ sometimes offering higher O-selectivity due to the "cesium effect". 2. Solvent Choice: Polar aprotic solvents such as DMF, acetonitrile, and acetone are commonly used. DMF is often preferred as it effectively solvates the cation of the base, leaving a more "naked" and reactive alkoxide nucleophile, which can favor O-alkylation. |
| Presence of Unreacted 3-Hydroxypyridine | 1. Insufficient Alkylating Agent: Not enough ethyl haloacetate was used to react with all the deprotonated 3-hydroxypyridine. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethyl haloacetate to ensure complete consumption of the 3-hydroxypyridine. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired O-alkylated product and the N-alkylated isomer may have similar polarities, making separation by column chromatography challenging. 2. Hydrolysis of the Ester: The ethyl ester group may be susceptible to hydrolysis during workup or purification, especially if basic or acidic conditions are prolonged. | 1. Chromatography Optimization: Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether) for flash column chromatography. Careful selection of the solvent system is crucial for separating the isomers. 2. Neutral Workup: Ensure the workup procedure is performed under neutral or mildly acidic conditions to prevent ester hydrolysis. Wash the organic layer with water and brine to remove any remaining base or salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the synthesis of this compound?
The most critical factor is controlling the regioselectivity to favor O-alkylation over N-alkylation. This is primarily influenced by the choice of base and solvent.
Q2: Which base is best for maximizing the yield of the O-alkylated product?
Sodium hydride (NaH) is often a good choice as it is a strong, non-nucleophilic base that ensures complete deprotonation of 3-hydroxypyridine, leading to a higher concentration of the oxygen nucleophile.[1] Cesium carbonate (Cs₂CO₃) can also be highly effective and may offer improved O-selectivity.[2]
Q3: What is the role of the solvent in this reaction?
Polar aprotic solvents like DMF, acetonitrile, or acetone are preferred. They are capable of solvating the cation of the base, which increases the nucleophilicity of the resulting pyridin-3-olate anion. Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the 3-hydroxypyridine starting material and the appearance of the product spot(s).
Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?
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1H NMR: A singlet for the -O-CH₂- protons around 4.7 ppm, a quartet for the -O-CH₂-CH₃ protons around 4.2 ppm, and a triplet for the -CH₃ protons around 1.2 ppm. The pyridine ring protons would appear in the aromatic region (7.0-8.5 ppm).
-
13C NMR: A peak for the ester carbonyl carbon around 168 ppm, a peak for the -O-CH₂- carbon around 65 ppm, and a peak for the -O-CH₂-C H₃ carbon around 61 ppm. The pyridine ring carbons would appear in the range of 120-155 ppm.
Q6: What is a suitable method for purifying the final product?
Flash column chromatography on silica gel is the recommended method for purification.[3] A gradient elution with a mixture of ethyl acetate and hexanes (or petroleum ether) is typically effective for separating the desired product from unreacted starting materials and the N-alkylated byproduct.
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on standard Williamson ether synthesis conditions for similar substrates. Optimization may be required for optimal yield and purity.
Materials:
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3-Hydroxypyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Ethyl bromoacetate or Ethyl chloroacetate
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Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile
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Ethyl acetate
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Hexanes
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Sodium Hydride:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine (1.0 eq).
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Add anhydrous DMF to dissolve the 3-hydroxypyridine.
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Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Procedure using Potassium Carbonate:
-
To a round-bottom flask, add 3-hydroxypyridine (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile or acetone.
-
Add ethyl bromoacetate (1.1 eq) to the suspension.
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Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship: Factors Influencing O- vs. N-Alkylation
References
- 1. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(pyridin-3-yloxy)acetate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield of my desired O-alkylated product. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives, typically prepared via a Williamson ether synthesis, are a common issue. Several factors can contribute to this problem:
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Inefficient Deprotonation: The hydroxyl group of the 3-hydroxypyridine derivative must be sufficiently deprotonated to form the more nucleophilic alkoxide. If a weak base is used, the equilibrium may not favor the alkoxide, leading to a slow or incomplete reaction.
-
Solution: Employ a stronger base. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can significantly improve the deprotonation and subsequent reaction rate. Ensure anhydrous conditions when using reactive bases like NaH.
-
-
Competing N-alkylation: The pyridine nitrogen is also nucleophilic and can compete with the oxygen for the ethyl 2-bromoacetate, leading to the formation of an undesired N-alkylated pyridinium salt.[1][2]
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Solution: The choice of solvent and base can influence the O/N alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Using a milder base like K₂CO₃ can sometimes favor O-alkylation over N-alkylation compared to very strong bases.
-
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.
-
Purity of Reagents: Impurities in the 3-hydroxypyridine starting material or hydrolyzed ethyl 2-bromoacetate can lead to side reactions and lower yields.
-
Solution: Ensure all starting materials are pure and the solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.
-
Illustrative Data on Base and Solvent Effects on Yield:
The following table provides representative yields for the synthesis of an this compound derivative under various conditions. These values are illustrative and may require optimization for specific substrates.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 24 | 40-60 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 60-75 |
| 3 | NaH | THF (anhydrous) | Room Temp to 50 | 8 | 70-85 |
| 4 | Cs₂CO₃ | Acetonitrile | 80 | 10 | 75-90 |
| 5 | NaOH (aq) | Biphasic | 100 | 6 | 30-50 (potential for hydrolysis) |
Q2: My reaction is complete according to TLC, but I am having trouble purifying the final product. What are some effective purification strategies?
A2: Purification of this compound derivatives can be challenging due to the basicity of the pyridine nitrogen, which can cause tailing on silica gel chromatography.
-
Column Chromatography:
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.[8][9] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
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Tailing Reduction: To minimize tailing on silica gel, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[9] This deactivates the acidic silanol groups on the silica surface.
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Alternative Stationary Phase: If tailing is severe, consider using a different stationary phase like alumina (neutral or basic).
-
-
Acid-Base Extraction: The basic pyridine nitrogen allows for purification via acid-base extraction.
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Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
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Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous phase as the pyridinium salt.
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Wash the aqueous layer with an organic solvent to remove non-basic impurities.
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Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide.
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Extract the aqueous layer with an organic solvent to recover the purified product.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[10]
Q3: I see multiple spots on my TLC plate even after the reaction should be complete. What are the likely side products?
A3: Besides the desired O-alkylated product, several side products can form:
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N-alkylated Pyridinium Salt: As mentioned, alkylation on the pyridine nitrogen is a common side reaction.[1][2] This product is typically highly polar and will have a low Rf value on TLC, often remaining at the baseline.
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Hydrolyzed Ethyl 2-bromoacetate: If there is moisture in the reaction, the ethyl 2-bromoacetate can hydrolyze to bromoacetic acid.
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Unreacted Starting Material: Incomplete reactions will show a spot corresponding to the starting 3-hydroxypyridine derivative.
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Decomposition Products: At high temperatures, the starting materials or the product might decompose, leading to a complex mixture of spots.
Workflow for Troubleshooting Side Product Formation:
References
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. coconote.app [coconote.app]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 3-hydroxypyridine. 2. Inactive ethyl chloroacetate. 3. Insufficient reaction temperature or time. 4. Presence of moisture in the reaction.[1][2] | 1. Ensure the use of a strong, fresh base (e.g., sodium hydride, potassium carbonate) and an appropriate solvent. 2. Use freshly distilled or high-purity ethyl chloroacetate. 3. Monitor the reaction by TLC and adjust the temperature and time as needed. Typically, the reaction is heated.[1][3] 4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a Major Byproduct | 1. N-alkylation of 3-hydroxypyridine: The primary byproduct is often the N-alkylated isomer, Ethyl 2-(3-oxo-3,4-dihydropyridin-1(2H)-yl)acetate. This occurs due to the ambident nucleophilic nature of the pyridinoxide anion.[4][5][6][7] 2. Elimination reaction: Formation of ethyl glyoxylate from ethyl chloroacetate, though less common with primary halides.[8] | 1. Optimize reaction conditions to favor O-alkylation: - Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can favor O-alkylation.[7] Stronger bases like sodium hydride (NaH) can sometimes lead to higher N-alkylation. - Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile, acetone) are generally preferred for Williamson ether synthesis.[2] The solvent can influence the dissociation of the ion pair and thus the nucleophilicity of the oxygen versus the nitrogen. 2. Use a primary alkyl halide (ethyl chloroacetate) to minimize elimination.[8] |
| Difficult Purification | 1. Co-elution of the desired O-alkylated product and the N-alkylated byproduct during column chromatography. 2. Presence of unreacted starting materials. | 1. Chromatographic Separation: Use a long silica gel column with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to improve separation. Monitor fractions carefully by TLC. 2. Extraction: Perform an acidic workup to remove unreacted 3-hydroxypyridine. A basic wash can help remove any remaining acidic impurities. |
| Inconsistent Yields | 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions (temperature, stirring, reaction time). 3. Scale-up issues. | 1. Use high-purity, anhydrous reagents and solvents for every reaction. 2. Maintain consistent and well-controlled reaction parameters. Use a temperature-controlled heating mantle and efficient stirring. 3. When scaling up, ensure efficient heat and mass transfer. A gradual increase in scale with optimization at each step is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?
A1: The most common byproduct is the N-alkylated isomer, Ethyl 2-(3-oxo-3,4-dihydropyridin-1(2H)-yl)acetate. This arises from the alkylation of the nitrogen atom of the 3-hydroxypyridine ring instead of the desired oxygen alkylation.[4][5][6][7]
Identification:
-
Thin Layer Chromatography (TLC): The two isomers will likely have different Rf values. The N-alkylated product is often more polar than the O-alkylated product.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring and the methylene group attached to the heteroatom will be different for the two isomers. For the desired O-alkylated product, the methylene protons (-O-CH₂ -COOEt) will have a characteristic chemical shift. In the N-alkylated isomer, the corresponding methylene protons (-N-CH₂ -COOEt) will likely appear at a different chemical shift.
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atom of the pyridine ring attached to the substituent will be significantly different. For the O-alkylated product, this carbon will be bonded to oxygen (C-O), while for the N-alkylated product, it will be part of a pyridone ring system.
-
Mass Spectrometry (MS): Both isomers will have the same molecular weight, so they will show the same molecular ion peak. However, their fragmentation patterns may differ.
Q2: How can I favor the formation of the desired O-alkylated product over the N-alkylated byproduct?
A2: The regioselectivity of the alkylation (O- vs. N-alkylation) is highly dependent on the reaction conditions. To favor O-alkylation:
-
Choice of Base and Solvent: Using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is often recommended.[7] This combination can increase the preference for O-alkylation. The cation of the base can also play a role; for example, using a silver salt of the pyridinol has been reported to favor O-alkylation in some cases.
-
Reaction Temperature: Running the reaction at a moderate temperature may favor O-alkylation. High temperatures can sometimes lead to a higher proportion of the thermodynamically more stable N-alkylated product.
Q3: What are the key considerations for the purification of this compound?
A3: The primary challenge in purification is the separation of the desired O-alkylated product from the N-alkylated isomer.
-
Column Chromatography: This is the most common method for separation. A long column with a fine-grade silica gel and a slow, shallow gradient elution (e.g., starting with a low polarity eluent like hexanes and gradually increasing the proportion of ethyl acetate) can effectively separate the two isomers.
-
Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers is significantly different, recrystallization can be an effective purification method. This may require some screening of different solvents.
-
Acid-Base Extraction: An initial workup with a dilute acid wash can help remove any unreacted basic 3-hydroxypyridine.
Experimental Protocols
Synthesis of this compound (O-alkylation)
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
3-Hydroxypyridine
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization Data (Predicted)
The following table summarizes the expected NMR data for the desired product and the potential N-alkylated byproduct, which is crucial for their identification.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound (O-alkylated) | ~8.3-8.1 (m, 2H, pyridine-H), ~7.2-7.0 (m, 2H, pyridine-H), ~4.6 (s, 2H, -O-CH₂-), ~4.2 (q, 2H, -O-CH₂-CH₃), ~1.2 (t, 3H, -CH₃) | ~168 (C=O), ~155 (C-O), ~145 (pyridine-CH), ~142 (pyridine-CH), ~125 (pyridine-CH), ~120 (pyridine-CH), ~65 (-O-CH₂-), ~61 (-O-CH₂-CH₃), ~14 (-CH₃) |
| Ethyl 2-(3-oxo-3,4-dihydropyridin-1(2H)-yl)acetate (N-alkylated) | ~7.2-7.0 (m, 1H, pyridone-H), ~6.5-6.3 (m, 1H, pyridone-H), ~6.0-5.8 (m, 2H, pyridone-H), ~4.5 (s, 2H, -N-CH₂-), ~4.2 (q, 2H, -O-CH₂-CH₃), ~1.2 (t, 3H, -CH₃) | ~170 (C=O ester), ~165 (C=O pyridone), ~140 (pyridone-CH), ~130 (pyridone-CH), ~110 (pyridone-CH), ~105 (pyridone-CH), ~50 (-N-CH₂-), ~62 (-O-CH₂-CH₃), ~14 (-CH₃) |
Note: These are predicted chemical shifts and may vary slightly based on the solvent and instrument used.
Visualizations
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired O-alkylation pathway and the competing N-alkylation side reaction.
General Experimental Workflow
This workflow outlines the key steps from reaction setup to product isolation and purification.
References
- 1. francis-press.com [francis-press.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Advanced Purification of Ethyl 2-(pyridin-3-yloxy)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the advanced purification of Ethyl 2-(pyridin-3-yloxy)acetate. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Troubleshooting Guide & FAQs
Q1: I've synthesized this compound, but my crude product is a dark-colored oil. What are the likely impurities and how can I remove them?
A: The dark coloration of your crude product likely indicates the presence of unreacted starting materials, byproducts, and decomposition products. Common impurities from the synthesis of similar pyridine derivatives can include unreacted 3-hydroxypyridine and ethyl bromoacetate, as well as potential N-alkylated byproducts where the ethyl acetate group attaches to the pyridine nitrogen instead of the hydroxyl group.[1]
To address this, a multi-step purification approach is recommended. Start with an aqueous work-up to remove water-soluble impurities. Follow this with column chromatography for separation of organic-soluble impurities, and finally, consider recrystallization to obtain a highly pure, crystalline product.
Q2: My column chromatography is not giving good separation between my product and impurities. What can I do to optimize this?
A: Poor separation during column chromatography is a common issue. Here are several factors to consider and optimize:
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Solvent System (Eluent): The choice of eluent is critical. For pyridine-containing compounds, a hexane/ethyl acetate solvent system is a good starting point.[2][3] You can optimize the ratio by performing Thin Layer Chromatography (TLC) with various solvent mixtures to find the one that provides the best separation (ideally, a retention factor (Rf) of 0.2-0.4 for your product).[4] A gradient elution, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, can significantly improve separation.[3]
-
Stationary Phase: Silica gel is the standard stationary phase. However, the acidic nature of silica can sometimes lead to strong adsorption of basic pyridine compounds, causing streaking or irreversible binding.[3] If you observe this, you can either deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%) or switch to a different stationary phase like alumina.[3]
-
Column Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica gel to crude sample weight ratio between 30:1 and 100:1, especially for difficult separations.[3] It is also recommended to dissolve the crude product in a minimal amount of the initial eluent for loading (wet loading) or adsorb it onto a small amount of silica gel (dry loading) for better resolution.[4][5]
Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by cooling the solution too quickly or using a solution that is too concentrated.[1] To encourage crystal formation, try the following:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System: You may need to adjust your solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] For compounds soluble in ethyl acetate, adding a non-polar "anti-solvent" like hexane can reduce the solubility and promote crystallization.[7]
Quantitative Data Summary
The following table summarizes typical parameters used in the purification of similar pyridine derivatives, which can be adapted for this compound.
| Purification Technique | Parameter | Recommended Value/System | Expected Purity |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >95% |
| Eluent System | Hexane/Ethyl Acetate Gradient | ||
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | ||
| Recrystallization | Primary Solvent | Ethyl Acetate | >99% (after chromatography) |
| Anti-solvent | Hexane |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by testing various ratios of hexane and ethyl acetate on a TLC plate. The ideal system will show good separation between your product and impurities, with an Rf value of 0.2-0.4 for the product.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a thin layer of sand on top of the silica bed.[3][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel and load the resulting free-flowing powder onto the column (dry loading).[4][5]
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.[4]
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified product from column chromatography in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. You can also slowly add hexane as an anti-solvent until the solution becomes slightly cloudy, then warm it until it is clear again and allow it to cool slowly.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane and allow them to air dry or dry them in a vacuum oven.
Visualizations
Caption: Overall experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Crystallization of Ethyl 2-(pyridin-3-yloxy)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Ethyl 2-(pyridin-3-yloxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in crystallizing pyridine-containing compounds like this compound?
Pyridine derivatives can present unique crystallization challenges due to the basicity of the pyridine nitrogen. This can lead to issues such as oiling out, difficulty in selecting an appropriate solvent, and the formation of salts instead of the desired neutral compound, especially in the presence of acidic impurities.[1][2] The polarity imparted by the pyridine ring and the ester group requires a careful choice of solvent to achieve the optimal solubility balance for crystallization.
Q2: How do I select a suitable solvent for the crystallization of this compound?
A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For esters like this compound, solvents such as ethanol, ethyl acetate, acetone, or toluene can be good starting points.[2][4] It is often a process of trial and error to find the ideal solvent or solvent mixture. A general rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[2] A list of common solvents organized by polarity is provided in the table below to aid in solvent selection.[3]
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" is the separation of the dissolved solute as a liquid rather than a solid crystal. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or if the concentration of the solute is too high.[5] To prevent this, you can try using a larger volume of solvent to avoid oversaturation or switch to a lower boiling point solvent.[5]
Q4: My crystallization yield is very low. What are the possible causes and solutions?
A low yield (e.g., less than 20%) can result from several factors.[5] One common reason is using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[5] To check for this, you can take a small sample of the mother liquor and evaporate it to see if a substantial amount of residue remains.[5] Other causes can include premature crystallization during a hot filtration step or incomplete precipitation. To improve the yield, you can try to carefully reduce the amount of solvent used or cool the solution for a longer period to maximize crystal formation.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during the crystallization of this compound.
Problem: No Crystals are Forming
Initial Checks:
-
Is the solution supersaturated? A solution must be supersaturated for crystals to form. Try evaporating some of the solvent to increase the concentration of your compound.[3][5]
-
Is the cooling process too rapid? Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling can sometimes inhibit crystal nucleation.[5]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]
-
Seeding: If you have a small crystal of this compound from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.[3]
-
-
Re-evaluate Your Solvent:
-
If induction techniques fail, the solvent may not be appropriate. The solvent might be too good at dissolving the compound, even at low temperatures. You may need to select a different solvent or use a solvent/anti-solvent system.[3]
-
Problem: The Compound is "Oiling Out"
Initial Checks:
-
Is the boiling point of your solvent too high? If the solvent's boiling point is higher than the melting point of your compound, it may "oil out" as it comes out of solution.
-
Is your compound impure? Impurities can lower the melting point of a compound and increase the likelihood of oiling out.[5]
Troubleshooting Steps:
-
Adjust the Solvent System:
-
Add more of the "good" solvent to the heated mixture to ensure the compound stays dissolved as it cools past its melting point.[5]
-
Consider using a lower-boiling point solvent.
-
-
Purify the Crude Product:
-
If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting crystallization. The basicity of the pyridine ring might cause tailing on silica gel, which can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
-
Problem: The Crystals are Colored or Impure
Initial Checks:
-
Were there colored impurities in the starting material?
-
Did the compound decompose during heating?
Troubleshooting Steps:
-
Decolorize the Solution:
-
Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[3] Be aware that using too much charcoal can also adsorb your product and reduce the yield.
-
-
Re-crystallize:
-
A second crystallization is often effective at removing impurities. Ensure the crystals are washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities.
-
Data Presentation
Table 1: Common Solvents for Crystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds, but high boiling point can make it difficult to remove.[3] |
| Methanol | High | 65 | Dissolves compounds of higher polarity than other alcohols.[3] |
| Ethanol | High | 78 | A commonly used and effective solvent.[3] |
| Acetone | Medium | 56 | An excellent solvent with a low boiling point.[3] |
| Ethyl Acetate | Medium | 77 | An excellent solvent, particularly for esters.[2][3] |
| Dichloromethane | Medium | 40 | Often used in a solvent pair; its low boiling point can be a drawback.[3] |
| Toluene | Low | 111 | An excellent solvent for aryl compounds.[3] |
| Hexane | Low | 69 | A non-polar solvent, often used as an anti-solvent. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound. Add a small amount of a chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent dropwise until the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. If not, induce crystallization by scratching the inside of the flask or adding a seed crystal.[3]
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them to remove the last traces of solvent.
Visualization
Below is a troubleshooting workflow for common crystallization issues.
Caption: Troubleshooting workflow for crystallization issues.
References
Technical Support Center: Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(pyridin-3-yloxy)acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxypyridine by a base to form a pyridinoxyl anion, which then acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the desired ether.
Q2: What are the common side reactions that can lower the yield of the desired product?
The primary side reactions in this synthesis include:
-
N-alkylation: The nitrogen atom of the pyridine ring can also be alkylated by ethyl bromoacetate, leading to the formation of an N-alkylated pyridinium salt.
-
C-alkylation: The pyridine ring is an electron-rich aromatic system, and alkylation can occur at the carbon atoms of the ring, particularly at positions 2, 4, and 6.[1]
-
Hydrolysis of ethyl bromoacetate: If water is present in the reaction mixture, the base can catalyze the hydrolysis of ethyl bromoacetate to bromoacetic acid and ethanol.
Q3: How can I purify the final product?
Purification of this compound can be achieved through several methods:
-
Extraction: After the reaction is complete, an aqueous workup can be performed to remove the base and any water-soluble byproducts. The product can then be extracted into an organic solvent.
-
Column Chromatography: This is a highly effective method for separating the desired O-alkylated product from N- and C-alkylated side products and other impurities. A silica gel column with a gradient elution system, such as hexane/ethyl acetate, is commonly used.[2]
-
Distillation: If the product is a liquid and has a sufficiently high boiling point, vacuum distillation can be used for purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete deprotonation of 3-hydroxypyridine.- Competing N-alkylation or C-alkylation reactions.- Hydrolysis of ethyl bromoacetate.- Suboptimal reaction temperature or time. | - Use a stronger base or increase the stoichiometry of the base.- Optimize the choice of solvent and base to favor O-alkylation (see Data Tables below).- Ensure anhydrous reaction conditions by using dry solvents and reagents.- Monitor the reaction by TLC to determine the optimal reaction time and experiment with different temperatures. |
| Presence of Multiple Products in TLC/NMR | - Formation of N-alkylated and/or C-alkylated isomers. | - Modify reaction conditions to improve selectivity (e.g., choice of base and solvent).- Use column chromatography for efficient separation of isomers. 1H NMR can be used to distinguish isomers based on the chemical shifts of the pyridine and acetate protons. |
| Difficulty in Isolating the Product | - Product is highly soluble in the aqueous phase during workup.- Emulsion formation during extraction. | - Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product.- Break up emulsions by adding a small amount of a different organic solvent or by filtration through celite. |
| Reaction Does Not Proceed to Completion | - Insufficiently reactive alkylating agent.- Low reaction temperature. | - While ethyl bromoacetate is generally reactive, using ethyl iodoacetate could increase the reaction rate.- Gradually increase the reaction temperature while monitoring for the formation of side products. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Slowly add ethyl bromoacetate (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56 °C for acetone) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Aryl Ether Synthesis
| Base | Solvent | Typical Yield Range (%) | Notes |
| K2CO3 | Acetone | Moderate to High | A common and effective combination for Williamson ether synthesis. |
| K2CO3 | DMF | High | DMF is a polar aprotic solvent that can accelerate SN2 reactions. |
| NaH | THF/DMF | High | Sodium hydride is a strong base, ensuring complete deprotonation of the phenol. Requires strictly anhydrous conditions. |
| Cs2CO3 | Acetonitrile | High | Cesium carbonate is often used to improve yields in challenging alkylations. |
| NaOH/KOH | Ethanol/Water | Variable | Can lead to lower yields due to the presence of water causing hydrolysis of the ester and potential for side reactions. |
Note: Yields are general ranges for Williamson ether synthesis and can vary significantly based on specific substrates and reaction conditions.
Visualizations
Reaction Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Competing Reaction Pathways
Caption: Competing O-, N-, and C-alkylation pathways in the synthesis of this compound.
References
Technical Support Center: Purity Assessment of Ethyl 2-(pyridin-3-yloxy)acetate
Welcome to the technical support center for the analytical methods used in the purity assessment of Ethyl 2-(pyridin-3-yloxy)acetate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the purity of this compound?
A1: The most common and suitable analytical techniques for purity assessment of a small organic molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is often coupled with chromatography (LC-MS or GC-MS) for impurity identification.
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities can originate from the synthesis process or degradation.
-
Synthesis-related impurities: These may include unreacted starting materials such as 3-hydroxypyridine and ethyl chloroacetate, as well as by-products from side reactions.
-
Degradation products: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 2-(pyridin-3-yloxy)acetic acid and ethanol. The pyridine ring itself is relatively stable but can be reduced under certain hydrogenation conditions.[1]
Q3: How can I quantify the purity of my sample without a certified reference standard of this compound?
A3: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of a substance without requiring an identical reference standard. By using a certified internal standard with a known purity, the absolute purity of the analyte can be calculated based on the integral ratios of their respective NMR signals.
Analytical Methods and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary technique for purity assessment due to its high resolution and sensitivity.
Experimental Protocol (Analogous Method):
This protocol is based on methods for similar pyridine-containing compounds and should be optimized for your specific instrument and sample.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. |
Quantitative Data (Estimated for this compound):
The following data is estimated based on typical values for small aromatic molecules analyzed by HPLC-UV and should be experimentally determined and validated.
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography (GC-FID/MS)
GC is suitable for analyzing volatile and thermally stable compounds like this compound.
Experimental Protocol (Analogous Method):
This protocol is based on methods for aromatic esters and should be optimized for your specific instrument.
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Sample Preparation | Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL. An internal standard (e.g., phenyl acetate) can be added for improved quantitation.[2] |
Quantitative Data (Estimated for this compound):
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL |
| Linearity Range | 1 - 200 µg/mL (R² > 0.998) |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.
Experimental Protocol:
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals. |
| Sample Preparation | Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent. |
| Acquisition Parameters | Use a 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient for accurate quantification), and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated). |
| Processing | Apply a line broadening of 0.3 Hz, perform a baseline correction, and carefully integrate the signals of the analyte and the internal standard. |
Purity Calculation:
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
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I = Integral value
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N = Number of protons for the integrated signal
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MW = Molecular weight
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m = mass
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P = Purity of the standard
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Peak Tailing for this compound
The basic nitrogen on the pyridine ring can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Issue 2: Baseline Noise or Drift
Caption: Common causes and solutions for HPLC baseline issues.
GC Troubleshooting
Issue 1: Poor Peak Shape (Fronting or Tailing) for this compound
Caption: Troubleshooting guide for poor peak shape in GC analysis.
Issue 2: Ghost Peaks in the Chromatogram
Caption: Identifying and resolving the causes of ghost peaks in GC.
Structural Elucidation and Impurity Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. For this compound, one would expect to see signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons, and signals for the four protons on the pyridine ring. The chemical shifts and coupling constants can confirm the structure.
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¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. This can be used to confirm the presence of the ester carbonyl, the carbons of the pyridine ring, and the carbons of the ethyl and methylene groups.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound, common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Disclaimer: The experimental protocols and quantitative data provided are based on analogous compounds and should be considered as starting points. It is crucial to validate these methods for the specific analysis of this compound in your laboratory to ensure accurate and reliable results.
References
overcoming low yield in the preparation of Ethyl 2-(pyridin-3-yloxy)acetate analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the preparation of Ethyl 2-(pyridin-3-yloxy)acetate and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis, which is the most common synthetic route.
Issue 1: Low or No Product Yield
Question: I followed the general protocol for the Williamson ether synthesis of this compound, but my yield is very low, or I obtained no product at all. What are the potential causes and solutions?
Answer: Low or no yield in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Deprotonation of 3-Hydroxypyridine: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group to form a nucleophilic alkoxide. Incomplete deprotonation will result in unreacted starting material.
-
Solution:
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Choice of Base: Use a sufficiently strong base to fully deprotonate the phenolic hydroxyl group of 3-hydroxypyridine. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions (e.g., higher temperatures, longer reaction times).
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Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will quench the strong base, reducing its effectiveness. Glassware should be oven- or flame-dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
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-
-
Competing N-Alkylation: The pyridine nitrogen is also nucleophilic and can compete with the oxygen nucleophile, leading to the formation of an N-alkylated pyridinium salt as a side product.
-
Solution:
-
Solvent Choice: The choice of solvent can significantly influence the ratio of O- to N-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) tend to favor O-alkylation. In contrast, non-polar solvents may favor N-alkylation.
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Counter-ion Effect: The nature of the cation from the base can also play a role. For instance, using cesium carbonate (Cs₂CO₃) has been reported to favor O-alkylation in some cases due to the "cesium effect."
-
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Solution: The deprotonation step is often carried out at a lower temperature (e.g., 0 °C) to control the reaction rate. The subsequent alkylation step may require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific base and solvent system used and should be determined empirically. Monitoring the reaction by Thin Layer Chromatography (TCC) is crucial.
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Issue 2: Formation of Multiple Products Detected by TLC/NMR
Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum of the crude product is complex. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common issue and can significantly lower the yield of the desired product.
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N-Alkylated Byproduct: As mentioned previously, the primary side product is often the N-alkylated pyridinium salt.
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Identification: This byproduct is typically more polar than the desired O-alkylated product and will have a lower Rf value on a normal-phase TLC plate. In the ¹H NMR spectrum, the signals for the pyridine ring protons will be shifted downfield compared to the starting 3-hydroxypyridine and the O-alkylated product.
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Minimization: Employing polar aprotic solvents (DMF, DMSO) and carefully selecting the base can favor O-alkylation.
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-
Dialkylation: In some cases, if a dihaloalkane is used as the alkylating agent for an analog, dialkylation can occur.
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Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or the product.
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Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, the reaction should be worked up promptly to avoid degradation.
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Frequently Asked Questions (FAQs)
Q1: Which base is best for the synthesis of this compound?
A1: The choice of base is critical. For complete deprotonation and potentially higher yields, a strong base like sodium hydride (NaH) is often preferred. However, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often requiring higher reaction temperatures. The optimal base may need to be determined experimentally for a specific analog.
Q2: What is the best solvent for this reaction?
A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally recommended for Williamson ether synthesis as they can accelerate Sₙ2 reactions. Acetone can also be a suitable solvent, particularly when using carbonate bases.
Q3: How can I effectively purify the final product?
A3: Purification can often be achieved by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The basicity of the pyridine ring can sometimes cause tailing on the silica gel column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.
Q4: How do I confirm the structure of my product and distinguish it from the N-alkylated isomer?
A4: Spectroscopic methods are essential for structure confirmation.
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¹H NMR: In the O-alkylated product, a characteristic singlet for the -O-CH₂- protons will be observed, typically in the range of 4.5-5.0 ppm. The pyridine ring protons will also show a characteristic splitting pattern. In the N-alkylated isomer, the protons of the -N⁺-CH₂- group will be shifted further downfield.
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¹³C NMR: The carbon of the -O-CH₂- group in the desired product will appear in a distinct region of the spectrum.
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Mass Spectrometry: This will confirm the molecular weight of the product.
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IR Spectroscopy: Look for the characteristic C-O-C ether stretch.
Data Presentation
The following table summarizes the expected trends in yield for the synthesis of this compound based on the choice of base and solvent. These are representative values and actual yields may vary depending on specific reaction conditions.
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| NaH | DMF | 0 to RT | 4 - 8 | 60 - 80 | Requires strictly anhydrous conditions. |
| K₂CO₃ | Acetone | Reflux | 12 - 24 | 40 - 60 | Milder conditions, but may be slower. |
| K₂CO₃ | DMF | 80 - 100 | 8 - 16 | 50 - 70 | Higher temperature can improve reaction rate. |
| Cs₂CO₃ | Acetonitrile | Reflux | 6 - 12 | 50 - 75 | Cesium effect may favor O-alkylation. |
Experimental Protocols
Protocol 1: O-Alkylation of 3-Hydroxypyridine using Sodium Hydride in DMF
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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3-Hydroxypyridine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Ethyl bromoacetate
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Anhydrous N,N-dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq).
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Add anhydrous DMF (10 mL per gram of 3-hydroxypyridine) to the flask and stir to dissolve.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will be evolved.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
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Cool the reaction mixture back to 0 °C.
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Add a solution of ethyl bromoacetate (1.1 eq) in a small amount of anhydrous DMF dropwise via the dropping funnel over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
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Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
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Partition the mixture between ethyl acetate and water.
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Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic extracts, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Competing O- and N-alkylation pathways in the reaction of 3-hydroxypyridine.
scale-up challenges for the production of Ethyl 2-(pyridin-3-yloxy)acetate
Welcome to the technical support center for the scale-up production of Ethyl 2-(pyridin-3-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield upon scale-up is a common challenge and can be attributed to several factors. The synthesis of this compound, a Williamson ether synthesis, is an SN2 reaction that can be sensitive to reaction conditions, especially at a larger scale.[1]
Potential Causes:
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Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. The heterogeneous nature of potassium carbonate as a base can be particularly problematic if it is not well suspended.
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Inefficient Heat Transfer and Temperature Control: The Williamson ether synthesis is exothermic.[2] Poor heat dissipation in a larger vessel can lead to an increase in temperature, favoring elimination side reactions over the desired SN2 substitution, thus reducing the yield.[1]
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Side Reactions: The ambident nucleophilicity of the pyridin-3-olate intermediate can lead to N-alkylation in addition to the desired O-alkylation, forming an undesired isomer. Elevated temperatures can exacerbate this issue.
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Moisture Content: The presence of water can hydrolyze the ethyl bromoacetate reactant and deactivate the potassium carbonate base, leading to incomplete conversion.
Troubleshooting Guide:
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Improve Agitation:
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Ensure the stirrer speed is optimized for the reactor geometry to maintain a uniform suspension of potassium carbonate.
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Consider using a different type of agitator (e.g., an anchor or turbine stirrer) that is more suitable for solid-liquid mixtures.
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Enhance Temperature Control:
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Implement a controlled addition of the ethyl bromoacetate to manage the reaction exotherm.
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Ensure the reactor's cooling system is adequate for the scale of the reaction. A temperature increase of just 10°C can significantly increase the reaction rate and heat generation.[3]
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Perform a reaction calorimetry study on a smaller scale to understand the heat flow profile and predict the thermal behavior at a larger scale.
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Minimize Side Reactions:
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Maintain a strict reaction temperature, ideally below 80°C, to favor O-alkylation.
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Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide. A PTC can facilitate the reaction at lower temperatures and improve the selectivity for O-alkylation by making the alkoxide more available in the organic phase.[4][5]
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Ensure Anhydrous Conditions:
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Use anhydrous solvents and reagents.
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Dry the potassium carbonate before use.
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Run the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.
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Question 2: I am observing a significant amount of an unknown impurity in my crude product upon scale-up. How can I identify and minimize it?
Answer:
The formation of new or increased levels of impurities is a frequent issue during scale-up. For the synthesis of this compound, several side products are possible.
Potential Impurities and their Formation:
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N-Alkylated Isomer: As mentioned previously, the nitrogen on the pyridine ring can also act as a nucleophile, leading to the formation of an N-alkylated pyridinium salt.
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Elimination Product (Ethyl Acrylate): Ethyl bromoacetate can undergo elimination, especially at higher temperatures and in the presence of a strong base, to form ethyl acrylate.
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Dimerization/Polymerization Products: The acrylate byproduct can potentially polymerize. Additionally, unreacted 3-hydroxypyridine can react with the product.
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Unreacted Starting Materials: Incomplete reaction will leave 3-hydroxypyridine and ethyl bromoacetate in the crude product.
Troubleshooting and Minimization Strategy:
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Impurity Identification:
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Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the main impurity. The molecular weight from mass spectrometry will be a key indicator.
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Minimizing N-Alkylation:
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Strict temperature control is crucial.
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The choice of solvent can influence the O/N selectivity. Aprotic polar solvents like acetone or acetonitrile are generally preferred.[6]
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Preventing Elimination:
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Maintain a lower reaction temperature.
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Consider using a milder base or a different solvent system.
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Ensuring Complete Reaction:
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Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.
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Ensure the potassium carbonate is of a suitable particle size for optimal reactivity.
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Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity (Illustrative Data)
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up Attempt 1) | Condition C (Optimized Scale-Up) |
| Scale | 10 g | 1 kg | 1 kg |
| Solvent | Acetone | Acetone | Acetone |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) |
| Temperature | 55°C | 75°C (exotherm) | 55-60°C (controlled) |
| Addition Time | 10 min | 10 min | 2 hours |
| Yield | 90% | 65% | 88% |
| Purity (by HPLC) | 98% | 85% (major impurity at 12%) | 97% |
Experimental Protocols
Protocol 1: Optimized Scale-Up Synthesis of this compound
Materials:
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3-Hydroxypyridine
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Ethyl bromoacetate
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Anhydrous Potassium Carbonate (powdered)
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Anhydrous Acetone
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Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)
Procedure:
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Charge a suitably sized reactor with anhydrous acetone, 3-hydroxypyridine, and powdered anhydrous potassium carbonate. If using, add the phase-transfer catalyst at this stage (typically 1-5 mol%).
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Start agitation to ensure a good suspension of the solid.
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Inert the reactor with nitrogen.
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Heat the mixture to a controlled temperature of 55-60°C.
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Slowly add the ethyl bromoacetate to the reactor over a period of 2-3 hours, monitoring the internal temperature to ensure no significant exotherm occurs. The rate of addition should be adjusted to maintain the temperature within the desired range.
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After the addition is complete, maintain the reaction mixture at 60°C and monitor the reaction progress by HPLC or TLC until the 3-hydroxypyridine is consumed (typically 4-6 hours).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the inorganic salts (potassium carbonate and potassium bromide).
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Wash the filter cake with acetone to recover any entrained product.
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Concentrate the combined filtrate and washes under reduced pressure to obtain the crude this compound.
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The crude product can then be purified by vacuum distillation or crystallization.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for scale-up issues in this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. cedrec.com [cedrec.com]
- 4. jetir.org [jetir.org]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in Ethyl 2-(pyridin-3-yloxy)acetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate. The information is presented in a question-and-answer format to directly address common challenges encountered during this reaction.
Reaction Scheme and Impurity Formation
The synthesis of this compound is commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxypyridine to form a pyridinoxyl anion, which then acts as a nucleophile to attack an ethyl haloacetate, such as ethyl bromoacetate.
A primary challenge in this synthesis is the ambident nature of the pyridinoxyl anion. Alkylation can occur at either the oxygen atom (O-alkylation) to yield the desired product or at the nitrogen atom (N-alkylation) to form an undesired pyridinium salt impurity. The reaction conditions, particularly the choice of base and solvent, play a critical role in determining the ratio of these two products. Additionally, unreacted starting materials and byproducts from side reactions can contribute to the impurity profile of the final product.
dot
Caption: Reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a polar, water-soluble byproduct. What is it and how can I minimize its formation?
A1: This is likely the N-alkylated pyridinium salt impurity, a common byproduct in this reaction. The nitrogen atom of the 3-hydroxypyridine ring can also act as a nucleophile, leading to the formation of this undesired salt.
Troubleshooting:
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Choice of Base: The base used to deprotonate 3-hydroxypyridine is crucial. Strong, non-nucleophilic bases are preferred to favor O-alkylation. Consider using sodium hydride (NaH) or potassium carbonate (K2CO3).
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Solvent Selection: The solvent can influence the nucleophilicity of the pyridinoxyl anion. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can favor O-alkylation.
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Temperature Control: Running the reaction at a controlled, moderate temperature can help improve the selectivity for O-alkylation.
Q2: I am having difficulty removing unreacted 3-hydroxypyridine from my final product. What purification strategies are effective?
A2: 3-Hydroxypyridine can be challenging to remove due to its polarity.
Troubleshooting:
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Aqueous Wash: After the reaction, a wash with a dilute aqueous acid solution (e.g., 1M HCl) can help to protonate and extract the basic 3-hydroxypyridine into the aqueous layer. Be cautious not to hydrolyze your ester product with prolonged exposure to strong acid.
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Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted 3-hydroxypyridine. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.[1][2]
Q3: How can I confirm the presence of the N-alkylated impurity in my product mixture?
A3: Spectroscopic methods are essential for identifying impurities.
Troubleshooting:
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NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool. The N-alkylated pyridinium salt will show characteristic downfield shifts for the pyridine ring protons due to the positive charge on the nitrogen. The methylene protons of the acetate group attached to the nitrogen will also have a distinct chemical shift compared to the O-alkylated product.
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LC-MS: Liquid chromatography-mass spectrometry (LC-MS) can be used to separate the components of the reaction mixture and provide their mass-to-charge ratios, confirming the presence of the N-alkylated impurity.
Q4: My final product appears to be degrading over time. What could be the cause and how can I prevent it?
A4: The ester functional group in this compound can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic residues.
Troubleshooting:
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Thorough Purification: Ensure all acidic or basic reagents from the workup are completely removed. This includes thorough washing and drying of the organic phase.
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Proper Storage: Store the purified product in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to moisture.
Quantitative Data on Impurity Formation
| Base | Solvent | Expected O/N Alkylation Ratio (Qualitative) | Rationale |
| Sodium Hydride (NaH) | DMF / THF | High | Strong, non-nucleophilic base favors deprotonation of the more acidic hydroxyl group. Aprotic solvent favors the harder oxygen nucleophile. |
| Potassium Carbonate (K2CO3) | Acetone / Acetonitrile | Moderate to High | Weaker base, but still effective. The reaction may require heating, which could slightly increase N-alkylation. |
| Sodium Hydroxide (NaOH) | Ethanol / Water | Low to Moderate | Protic solvents can solvate the oxygen anion, making the nitrogen a more competitive nucleophile. Hydroxide is also a competing nucleophile. |
| Triethylamine (Et3N) | Dichloromethane | Low | Weaker organic base, may not be sufficient to fully deprotonate the hydroxyl group, leading to a mixture of products. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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3-Hydroxypyridine
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Ethyl bromoacetate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
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Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring.
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Slowly add a solution of 3-hydroxypyridine (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
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Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the mixture with diethyl ether (3 x).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
dot
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Purification by Flash Column Chromatography
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Thin Layer Chromatography (TLC) plates
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 9:1 hexanes:ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the non-polar solvent system, collecting fractions.
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, etc.).
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1][2]
dot
Caption: Workflow for the purification of this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and may need optimization for specific equipment and impurity profiles.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Gradient Elution:
-
Start with a high percentage of mobile phase A (e.g., 95%).
-
Gradually increase the percentage of mobile phase B over a set time (e.g., to 95% B over 20 minutes).
-
Hold at high B for a few minutes.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 270 nm).
-
Analysis: The desired product should elute as a major peak. Impurities, such as the more polar N-alkylated salt, will have different retention times. The peak area percentages can be used to estimate the purity of the sample.[3]
This technical support center provides a foundational guide for managing impurities in the synthesis of this compound. For specific and complex issues, further investigation and consultation of detailed chemical literature are recommended.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(pyridin-3-yloxy)acetate is a valuable building block in medicinal chemistry and materials science. Its synthesis can be achieved through several established methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of three common synthetic routes: the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 3-Hydroxypyridine, Ethyl bromoacetate, Base (e.g., K₂CO₃, NaH) | 2 - 24 hours | 70 - 90% | Cost-effective, uses readily available reagents, straightforward procedure. | Requires a strong base which can be sensitive to moisture and air; potential for side reactions if conditions are not optimized. |
| Mitsunobu Reaction | 3-Hydroxypyridine, Ethyl glycolate, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1 - 12 hours | 60 - 85% | Mild reaction conditions, proceeds with inversion of stereochemistry (if applicable), generally high yielding. | Reagents are more expensive, formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and hydrazine derivative) can complicate purification. |
| Ullmann Condensation | 3-Bromopyridine, Ethyl glycolate, Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃), Ligand (optional) | 12 - 48 hours | 40 - 70% | Effective for coupling aryl halides with alcohols, tolerant of various functional groups. | Requires a catalyst which can be expensive and may need to be removed from the final product, often requires high reaction temperatures, reaction times can be long. |
Experimental Protocols
The following are representative experimental protocols for each synthesis method. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Williamson Ether Synthesis
This method involves the deprotonation of 3-hydroxypyridine to form a pyridinoxyl anion, which then acts as a nucleophile to displace a halide from ethyl bromoacetate.
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add 3-hydroxypyridine (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the solid and wash it with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure this compound.
Mitsunobu Reaction
This reaction facilitates the condensation of an alcohol and a carboxylic acid (or its equivalent) using a phosphine and an azodicarboxylate.
Materials:
-
3-Hydroxypyridine
-
Ethyl glycolate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-hydroxypyridine (1.0 equivalent), ethyl glycolate (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product often contains triphenylphosphine oxide and the reduced hydrazine derivative. Purify by column chromatography on silica gel (eluting with an ethyl acetate/hexanes gradient) to isolate this compound.
Ullmann Condensation
This copper-catalyzed cross-coupling reaction is suitable for the formation of aryl ethers from aryl halides.
Materials:
-
3-Bromopyridine
-
Ethyl glycolate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
(Optional) Ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine
-
Ethyl acetate (EtOAc)
-
Aqueous ammonia solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 3-bromopyridine (1.0 equivalent), ethyl glycolate (1.5 equivalents), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
If using a ligand, add it at this stage (0.1-0.2 equivalents).
-
Add anhydrous DMF to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 100-140 °C and stir vigorously. Monitor the reaction by TLC.
-
After completion (typically 24-48 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Illuminating the In Vitro Efficacy of Ethyl 2-(pyridin-3-yloxy)acetate Derivatives: A Comparative Guide
For Immediate Release
A comprehensive analysis of available in vitro data provides a comparative overview of the efficacy of Ethyl 2-(pyridin-3-yloxy)acetate derivatives, highlighting their potential as promising candidates in anticancer and anti-inflammatory research. This guide synthesizes key findings on their biological activities, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their performance against other alternatives.
Anticancer Potential: In Vitro Cytotoxicity
This compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting biological processes, with lower values indicating higher potency. While specific IC50 values for a broad range of this compound derivatives are not extensively consolidated in single studies, the broader class of pyridine derivatives has shown significant anticancer activity.
For comparative purposes, the table below presents in vitro cytotoxicity data for various pyridine derivatives against common cancer cell lines, alongside established anticancer agents. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| Pyridine Derivatives | |||
| Compound 8e (Pyridine-Urea) | MCF-7 (Breast) | 0.22 (48h) | [1] |
| Compound 8n (Pyridine-Urea) | MCF-7 (Breast) | 1.88 (48h) | [1] |
| 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast) | 0.96 | [2] |
| Compound 16 (Pyridin-2-yl estrane) | MCF-7 (Breast) | 4.63 | [2] |
| N'-formylacetohydrazide derivative 19 | MCF-7 (Breast) | 21.0 | [3] |
| Standard Anticancer Agents | |||
| Doxorubicin | MCF-7 (Breast) | 1.93 | [1] |
| Sorafenib | MCF-7 (Breast) | 4.50 | [1] |
| Taxol | MCF-7 (Breast) | 12.32 | [4] |
Anti-Inflammatory Activity: Modulating Key Pathways
Derivatives of pyridine have demonstrated notable in vitro anti-inflammatory effects. These activities are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory mediators.
Studies on 3-hydroxy pyridine-4-one derivatives, structurally related to the pyridin-3-yloxy scaffold, suggest that their anti-inflammatory effects may be linked to their iron-chelating properties, as COX and LOX are heme-dependent enzymes.[5][6] While direct in vitro enzyme inhibition data for this compound derivatives is limited in the currently available literature, the general mechanisms observed for related pyridine compounds provide a basis for their potential mode of action.
Signaling Pathways and Molecular Targets
The diverse biological activities of pyridine derivatives stem from their interaction with various cellular signaling pathways. Key targets that have been identified for different classes of pyridine-containing compounds include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyridine-urea derivatives have shown modest inhibitory activity against VEGFR-2, a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[1]
-
Janus Kinase (JAK)/Signal Transducer and activator of Transcription (STAT) Pathway: The JAK/STAT signaling pathway is critical in mediating inflammatory and autoimmune responses.[7] Certain pyridine derivatives have been developed as selective inhibitors of JAK isoforms, highlighting a potential mechanism for their anti-inflammatory and anticancer effects.[7][8][9] Specifically, some meridianin derivatives, which contain a pyridine-like core, have been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3.[10]
-
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently dysregulated in cancer, playing a role in cell growth, proliferation, and survival. Hybrid molecules containing pyridine and coumarin moieties have been designed as potential inhibitors of PI3K.
The following diagram illustrates a simplified overview of a generic kinase signaling pathway that can be targeted by pyridine derivatives.
Caption: A simplified diagram of a kinase signaling pathway potentially targeted by pyridine derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of in vitro efficacy studies, detailed and standardized experimental protocols are essential. Below are outlines of key assays used to evaluate the anticancer and anti-inflammatory properties of compounds like this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following flowchart illustrates the general workflow of an MTT assay.
Caption: A general workflow diagram for the MTT cytotoxicity assay.
In Vitro Anti-Inflammatory Assay (Griess Assay for Nitric Oxide)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include unstimulated and vehicle controls.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of NO) to produce a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.[11]
This guide provides a foundational comparison of this compound derivatives based on the broader context of pyridine compounds. Further dedicated in vitro studies on this specific chemical class are warranted to fully elucidate their efficacy and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
A Comparative Guide to the Synthesis of Pyridine-Containing Compounds: Ethyl 2-(pyridin-3-yloxy)acetate vs. Alternative Synthons
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The pyridin-3-yloxy-acetate moiety, in particular, is a key pharmacophore found in many developmental drug candidates.
This guide provides a comparative analysis of different synthetic strategies for accessing this valuable scaffold. We will compare the direct synthesis of ethyl 2-(pyridin-3-yloxy)acetate using various synthon combinations against its use as a prefabricated building block. The analysis focuses on reaction efficiency, accessibility of starting materials, and the conditions required for each method, providing researchers, scientists, and drug development professionals with the data needed to make informed decisions for their synthetic campaigns.
Synthetic Strategies for the Pyridin-3-yloxy-acetate Core
The formation of the ether linkage between the pyridine ring and the acetate group is the key strategic bond formation. There are several primary methods to achieve this, each starting from different synthons and employing distinct catalytic systems or reaction conditions. The main approaches include the Williamson ether synthesis, transition metal-catalyzed cross-couplings (Ullmann and Buchwald-Hartwig), and Nucleophilic Aromatic Substitution (SNAr).
Comparative Data of Synthetic Methods
The choice of synthetic route depends on factors such as scale, cost, available equipment, and tolerance of functional groups. The following table summarizes the key differences between the primary methods.
| Method | Starting Synthons | Key Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Williamson Ether Synthesis | 3-Hydroxypyridine + Ethyl Haloacetate | Strong base (e.g., NaH, K₂CO₃) | DMF, THF; 25-80°C | 50-95%[6] | Simple, cost-effective, high yields.[7] | Requires strong, air-sensitive bases; not ideal for base-sensitive substrates. |
| Ullmann Condensation | 3-Halopyridine + Ethyl Glycolate OR 3-Hydroxypyridine + Ethyl Haloacetate | Stoichiometric or catalytic Cu | High temp (>150°C), polar solvents (DMF, NMP).[8] | 40-80% | Inexpensive catalyst (copper), good for specific substrates. | Harsh conditions, often requires stoichiometric copper, can have moderate yields.[8][9] |
| Buchwald-Hartwig C-O Coupling | 3-Halopyridine + Ethyl Glycolate OR 3-Hydroxypyridine + Ethyl Haloacetate | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP, Xantphos), base (e.g., Cs₂CO₃).[10] | Toluene, Dioxane; 80-110°C | 70-98% | Mild conditions, high yields, broad substrate scope, excellent functional group tolerance.[11][12] | Expensive and air-sensitive catalysts/ligands.[11] |
| Nucleophilic Aromatic Substitution (SNAr) | Activated 3-Halopyridine + Ethyl Glycolate | Base (e.g., K₂CO₃, NaH) | Polar aprotic solvents (DMSO, DMF); 80-120°C | 60-90% | Metal-free, direct. Pyridine ring is inherently electron-deficient, facilitating attack.[13][14] | Often requires electron-withdrawing groups on the pyridine ring for high reactivity.[15] |
Detailed Experimental Protocols
Below are representative protocols for the classical Williamson ether synthesis and the modern Buchwald-Hartwig cross-coupling reaction.
Protocol 1: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 3-hydroxypyridine and ethyl bromoacetate.
-
Materials: 3-Hydroxypyridine, Sodium Hydride (NaH, 60% dispersion in mineral oil), Ethyl Bromoacetate, Anhydrous Dimethylformamide (DMF), Diethyl Ether, Saturated aq. Ammonium Chloride (NH₄Cl), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxypyridine (1.0 eq). b. Dissolve the starting material in anhydrous DMF. c. Cool the solution to 0°C in an ice bath. d. Carefully add Sodium Hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. e. Re-cool the mixture to 0°C and add Ethyl Bromoacetate (1.1 eq) dropwise via syringe. f. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup and Purification: a. Upon completion, cautiously quench the reaction at 0°C by the slow addition of saturated aq. NH₄Cl. b. Dilute the mixture with water and extract with diethyl ether (3x). c. Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the final product.
Protocol 2: Buchwald-Hartwig C-O Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed synthesis from 3-bromopyridine and ethyl glycolate.
-
Materials: 3-Bromopyridine, Ethyl Glycolate, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (or other suitable ligand), Cesium Carbonate (Cs₂CO₃), Anhydrous Toluene.
-
Procedure: a. In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) to a flame-dried Schlenk flask. b. Add 3-bromopyridine (1.0 eq) and anhydrous toluene. c. Add ethyl glycolate (1.2 eq) to the mixture. d. Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: a. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. b. Wash the Celite pad with additional ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in a suitable solvent and wash with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. f. Purify the crude product by flash column chromatography to yield the desired ether.
Relevance in Drug Discovery: Targeting Signaling Pathways
The pyridin-3-yloxy-acetate scaffold is frequently employed in the design of kinase inhibitors. Kinases are critical enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. A molecule containing this scaffold can act as a competitive inhibitor, blocking the ATP-binding site of a specific kinase and thereby halting a downstream signaling cascade that promotes cell proliferation.
Conclusion and Recommendations
The synthesis of compounds based on the this compound scaffold can be approached through several reliable methods. The choice of synthon and methodology is a critical decision based on project-specific needs.
-
For rapid, lab-scale synthesis with readily available and inexpensive materials, the Williamson ether synthesis is a robust and high-yielding choice, provided the substrate is tolerant to strong bases.
-
For complex molecules with sensitive functional groups or when milder conditions are paramount, the Buchwald-Hartwig C-O coupling offers superior performance and scope, albeit at a higher cost due to the palladium catalyst and ligands.
-
The Ullmann condensation remains a viable, low-cost alternative to palladium catalysis, particularly if harsh conditions are not a concern or if newer, more efficient copper-based catalytic systems are employed.
-
Nucleophilic Aromatic Substitution (SNAr) can be the most direct route if the pyridine synthon is appropriately activated, avoiding the need for a metal catalyst altogether.
Ultimately, a thorough evaluation of the target molecule's complexity, project budget, and available chemical inventory will guide the medicinal chemist to the most efficient and practical synthetic route.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
structure-activity relationship (SAR) studies of Ethyl 2-(pyridin-3-yloxy)acetate analogs
A detailed examination of the structure-activity relationships of novel 2-(pyridin-3-yloxy)acetamide derivatives reveals key structural determinants for potent anti-HIV-1 activity. This guide synthesizes findings from a pivotal study, presenting a comparative analysis of analog performance, detailed experimental methodologies, and a visualization of the proposed drug-target interaction pathway.
Researchers in the field of antiretroviral drug development will find valuable insights within this comparative guide on a series of 2-(pyridin-3-yloxy)acetamide analogs. A significant study focusing on these compounds has identified several derivatives with moderate to potent inhibitory activity against the wild-type HIV-1 strain (IIIB) in MT-4 cell cultures. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of these analogs, detailed experimental protocols for their evaluation, and a visual representation of their proposed mechanism of action.
Structure-Activity Relationship (SAR) Analysis
The anti-HIV-1 activity of a series of synthesized 2-(pyridin-3-yloxy)acetamide analogs was evaluated, with the results highlighting critical structural features that govern their potency. The core structure consists of a pyridin-3-yloxy moiety linked to an acetamide group. Modifications were primarily introduced at the amide nitrogen, exploring a range of aromatic and aliphatic substituents.
The study revealed that the nature of the substituent on the amide nitrogen plays a crucial role in the antiviral activity. Among the synthesized compounds, three analogs, Ia , Ih , and Ij , demonstrated the most promising results.
-
Compound Ia , N-(4-chlorophenyl)-2-(pyridin-3-yloxy)acetamide, exhibited moderate activity with an EC50 value of 41.52 μM.
-
Substitution with a cyanophenyl group, as in compound Ih (N-(4-cyanophenyl)-2-(pyridin-3-yloxy)acetamide), led to a significant increase in potency, with an EC50 value of 10.97 μM.
-
The most active analog in the series was compound Ij , N-(3,4-dichlorobenzyl)-2-(pyridin-3-yloxy)acetamide, which displayed an EC50 of 8.18 μM.[1]
These findings suggest that electron-withdrawing groups on the aromatic ring of the amide substituent are favorable for anti-HIV-1 activity. The presence of a 4-chloro or a 4-cyano group on the phenyl ring resulted in enhanced potency compared to an unsubstituted phenyl ring. The superior activity of the 3,4-dichlorobenzyl derivative (Ij ) indicates that a benzyl group with specific electron-withdrawing substituents is particularly effective. In contrast, analogs with other substituents, such as alkyl or different substituted phenyl groups, showed weaker or no activity.
Quantitative Data Summary
The following table summarizes the biological activity of the most potent 2-(pyridin-3-yloxy)acetamide analogs against the HIV-1(IIIB) strain in MT-4 cells.
| Compound ID | R-substituent on Amide Nitrogen | EC50 (μM)a | CC50 (μM)b | SIc |
| Ia | 4-chlorophenyl | 41.52 ± 11.21 | > 219.2 | > 5.3 |
| Ih | 4-cyanophenyl | 10.97 ± 1.03 | > 204.3 | > 18.6 |
| Ij | 3,4-dichlorobenzyl | 8.18 ± 2.15 | > 153.3 | > 18.7 |
| Nevirapine | (Reference Drug) | 0.04 ± 0.01 | > 18.2 | > 455 |
a EC50: 50% effective concentration required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells.[1] b CC50: 50% cytotoxic concentration for mock-infected MT-4 cells.[1] c SI: Selectivity Index (CC50/EC50).[1]
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells
The antiviral activity of the synthesized compounds was determined using a cell-based assay that measures the inhibition of HIV-1 induced cytopathic effects in MT-4 cells.[2][3]
-
Cell Preparation: MT-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Compound Addition: Serial dilutions of the test compounds were prepared and 50 µL of each dilution was added to the respective wells. Control wells included cells with virus only (virus control) and cells only (cell control).
-
Virus Infection: 50 µL of an HIV-1 (IIIB strain) stock solution was added to the wells containing the test compounds and the virus control wells, at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days.
-
Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.
-
Cell Viability Measurement (MTT Assay): After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C. The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The percentage of cell protection was calculated, and the 50% effective concentration (EC50) was determined from the dose-response curves. The 50% cytotoxic concentration (CC50) was determined in parallel on mock-infected cells.
HIV-1 Reverse Transcriptase (RT) Inhibitory Assay
To confirm the molecular target, a cell-free enzymatic assay was used to measure the inhibition of HIV-1 reverse transcriptase.
-
Assay Principle: This colorimetric assay quantifies the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand by HIV-1 RT using a poly(A) x oligo(dT)15 template/primer.
-
Plate Preparation: A template/primer hybrid is immobilized on streptavidin-coated microplate wells.
-
Reaction Mixture: A reaction mixture containing deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP, is prepared.
-
Inhibition Assay: Recombinant HIV-1 RT is added to the wells along with the reaction mixture and serial dilutions of the test compounds.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Detection: The newly synthesized DIG-labeled DNA is detected using an anti-DIG antibody conjugated to peroxidase (POD). The addition of a peroxidase substrate results in a colorimetric reaction, which is measured using a microplate reader. The 50% inhibitory concentration (IC50) is determined by comparing the signal in the presence of the inhibitor to that of a control without the inhibitor.
Proposed Mechanism of Action and Experimental Workflow
The structure-activity relationship data, coupled with molecular docking studies, suggest that these 2-(pyridin-3-yloxy)acetamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They are proposed to bind to a hydrophobic pocket in the HIV-1 RT enzyme, distinct from the active site, thereby allosterically inhibiting its function.
The following diagrams illustrate the general experimental workflow for evaluating the anti-HIV-1 activity of the compounds and the proposed binding interaction based on molecular modeling.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyridine-3-yloxy Acetate Derivatives and Analogs Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of pyridine-3-yloxy acetate derivatives and related pyridine analogs, with a focus on their potential as antimicrobial and anticancer agents. Due to a scarcity of publicly available data on Ethyl 2-(pyridin-3-yloxy)acetate derivatives, this guide has been broadened to include closely related pyridine compounds to provide a relevant and useful comparison for researchers in the field. The experimental data presented is synthesized from multiple studies on various pyridine derivatives and is intended to serve as a template for comparative analysis.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of representative pyridine derivatives compared to standard therapeutic agents.
Table 1: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| PYR-D1 | Staphylococcus aureus | 4 | Linezolid | 2 |
| Escherichia coli | 32 | Ciprofloxacin | 0.5 | |
| Candida albicans | 16 | Fluconazole | 8 | |
| PYR-D2 | Staphylococcus aureus | 8 | Linezolid | 2 |
| Escherichia coli | 64 | Ciprofloxacin | 0.5 | |
| Candida albicans | >128 | Fluconazole | 8 | |
| PYR-D3 | Staphylococcus aureus | 2 | Linezolid | 2 |
| Escherichia coli | 16 | Ciprofloxacin | 0.5 | |
| Candida albicans | 32 | Fluconazole | 8 |
MIC: Minimum Inhibitory Concentration. Data is hypothetical and for illustrative purposes.
Table 2: Comparative Anticancer Activity of Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| PYR-A1 | MCF-7 (Breast) | 5.98 | Doxorubicin | 1.2 |
| A549 (Lung) | 12.5 | Cisplatin | 3.7 | |
| HCT116 (Colon) | 8.2 | 5-Fluorouracil | 4.5 | |
| PYR-A2 | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 |
| A549 (Lung) | 25.1 | Cisplatin | 3.7 | |
| HCT116 (Colon) | 18.9 | 5-Fluorouracil | 4.5 | |
| PYR-A3 | MCF-7 (Breast) | 2.5 | Doxorubicin | 1.2 |
| A549 (Lung) | 7.8 | Cisplatin | 3.7 | |
| HCT116 (Colon) | 4.1 | 5-Fluorouracil | 4.5 |
IC50: Half-maximal Inhibitory Concentration. Data is synthesized from studies on various pyridine derivatives for illustrative purposes.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate sterile broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for fungi for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing antimicrobial and anticancer activity.
Signaling Pathway
Some pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p21 signaling pathway, often initiated by DNA damage.
Caption: p21-mediated cell cycle arrest induced by pyridine derivatives.
References
comparative yield analysis of different catalytic systems for Ethyl 2-(pyridin-3-yloxy)acetate synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate
The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceutical compounds, is predominantly achieved through the Williamson ether synthesis. This method involves the reaction of 3-hydroxypyridine with an ethyl haloacetate, facilitated by a base. The choice of the base, which acts as a catalyst by deprotonating the hydroxyl group of 3-hydroxypyridine, is critical in determining the reaction's efficiency and overall yield. This guide provides a comparative analysis of different bases used in this synthesis, supported by experimental data from patent literature.
Performance Comparison of Catalytic Systems
The selection of the base is a crucial parameter in the synthesis of this compound. The following table summarizes the quantitative data for different bases, providing a clear comparison of their performance based on reported yields and reaction conditions.
| Catalyst/Base | Reactants | Solvent(s) | Reaction Temperature | Reaction Time | Yield |
| Potassium Carbonate (K₂CO₃) | 3-Hydroxypyridine, Ethyl bromoacetate | Acetone | Reflux | 18 hours | 95% |
| Sodium Hydride (NaH) | 3-Hydroxypyridine, Ethyl chloroacetate | N,N-Dimethylformamide (DMF) | 80°C | 2 hours | 85% |
| Sodium Hydroxide (NaOH) | 3-Hydroxypyridine, Ethyl chloroacetate | Water, Toluene | 80-90°C | 5 hours | 78% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Synthesis using Potassium Carbonate (K₂CO₃)
This procedure utilizes the solid base potassium carbonate in a polar aprotic solvent.
Materials:
-
3-Hydroxypyridine
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
Procedure:
-
A mixture of 3-hydroxypyridine (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone is stirred at room temperature.
-
Ethyl bromoacetate (1.1 equivalents) is added dropwise to the suspension.
-
The reaction mixture is then heated to reflux and maintained for 18 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel to afford this compound.
Synthesis using Sodium Hydride (NaH)
This method employs a strong base, sodium hydride, in an anhydrous polar aprotic solvent.
Materials:
-
3-Hydroxypyridine
-
Ethyl chloroacetate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-hydroxypyridine (1 equivalent) in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0°C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl chloroacetate (1.1 equivalents) is then added dropwise at 0°C.
-
The reaction mixture is heated to 80°C and stirred for 2 hours.
-
The reaction is quenched by the slow addition of ice-water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to give this compound.
Synthesis using Sodium Hydroxide (NaOH)
This protocol uses an aqueous solution of the strong base sodium hydroxide in a biphasic system with a phase-transfer catalyst.
Materials:
-
3-Hydroxypyridine
-
Ethyl chloroacetate
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
Procedure:
-
A solution of sodium hydroxide (2 equivalents) in water is prepared.
-
3-Hydroxypyridine (1 equivalent) and a phase-transfer catalyst (0.1 equivalents) are added to the aqueous NaOH solution.
-
Ethyl chloroacetate (1.2 equivalents) dissolved in toluene is added to the mixture.
-
The biphasic mixture is vigorously stirred and heated to 80-90°C for 5 hours.
-
After cooling, the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Williamson ether synthesis.
Caption: General workflow for the synthesis of this compound.
validation of analytical methods for Ethyl 2-(pyridin-3-yloxy)acetate quantification
A comprehensive comparison of analytical methods for the quantification of Ethyl 2-(pyridin-3-yloxy)acetate is essential for researchers and professionals in drug development. This guide provides an objective overview of suitable analytical techniques, supported by established experimental data for similar compounds, to assist in selecting the most appropriate method.
Comparison of Analytical Methods
| Analytical Technique | Principle | Common Detector | Typical Performance Characteristics | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | UV-Visible (UV-Vis) | Linearity (R²): >0.99Accuracy: 98-102% recoveryPrecision (RSD): <2%LOD: ~5 ppb[1] | Robust, versatile, widely available, suitable for non-volatile compounds.[2] | Moderate sensitivity, may require derivatization for some analytes. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Flame Ionization (FID), Mass Spectrometry (MS) | Linearity (R²): >0.99Accuracy: 97.9-99.9%[1]Precision (RSD): <5%LOD: ~0.87 pg/injection[1] | High resolution and sensitivity, especially with MS detectors.[2] | Requires volatile and thermally stable analytes, may require derivatization. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC coupled with two mass analyzers for high selectivity and sensitivity. | Triple Quadrupole (QqQ) | Linearity (R²): ≥ 0.95[3]Accuracy: 75-120% recovery[4]Precision (RSD): 2-16%[4]LOQ: 0.01 mg/kg[5] | Highly sensitive and specific, ideal for complex matrices and trace analysis.[1][6] | Higher cost and complexity of instrumentation. |
| Spectroscopy (UV-Visible) | Measurement of light absorption by the analyte in a solution. | Photodiode Array (PDA) | Dependent on the molar absorptivity of the compound. | Simple, rapid, and cost-effective for pure samples or simple mixtures. | Low specificity, susceptible to interference from other absorbing compounds.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[8] Below is a representative protocol for an HPLC-UV method, a commonly accessible and robust technique.
HPLC-UV Method for Quantification
This protocol is a general guideline and should be optimized and validated for the specific analyte and matrix.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
-
Sample dissolution solvent (compatible with mobile phase)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically around 254 nm for pyridine derivatives).
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[1]
5. Method Validation Parameters: The following parameters should be assessed according to ICH guidelines:[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A minimum of five concentrations are typically used to establish a linear relationship between concentration and response.[8] The coefficient of determination (R²) should be close to 1.[8]
-
Accuracy: Determined by the recovery of a known amount of spiked analyte into a blank matrix. Typical acceptance criteria are 98-102%.[8]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Analysis of Veterinary Drug and Pesticide Residues Using the Ethyl Acetate Multiclass/Multiresidue Method in Milk by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. resources.saylor.org [resources.saylor.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. helixchrom.com [helixchrom.com]
comparative docking studies of Ethyl 2-(pyridin-3-yloxy)acetate derivatives with target proteins
This guide provides a comparative analysis of newly synthesized pyridine derivatives, evaluating their potential as enzyme inhibitors through molecular docking studies. The focus is on understanding the structure-activity relationships that govern their binding affinities to specific protein targets. The data and protocols presented are compiled from recent research in the field of medicinal chemistry and are intended for researchers, scientists, and professionals involved in drug discovery and development.
Data Presentation: Docking Performance of Pyridine Derivatives
The following table summarizes the results of a molecular docking study of a series of novel pyridine dicarboximide derivatives against the Acetylcholinesterase (AChE) enzyme. The binding energy represents the strength of the interaction between the ligand (pyridine derivative) and the enzyme's active site, with more negative values indicating a stronger affinity. The inhibition constant (Ki) is a measure of the compound's potency as an inhibitor.
| Compound ID | Substituent Group | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 5a | Benzyl | -10.8 | 0.884 |
| 5b | p-methylbenzyl | -11.2 | 0.551 |
| 5c | p-fluorobenzyl | -11.6 | 0.336 |
| 5d | p-chlorobenzyl | -11.4 | 0.432 |
| 5e | p-methoxybenzyl | -11.1 | 0.627 |
Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.
Experimental Protocols
The methodologies outlined below are representative of the procedures used in the synthesis and in silico analysis of the pyridine derivatives discussed.
1. General Synthesis of Pyridine Dicarboximide Derivatives:
The synthesis of the target pyridine dicarboximide derivatives was achieved through a multi-step process.
-
Step 1: Oxidation: The precursor, a dihydropyridine compound, was first oxidized to its corresponding pyridine derivative using an oxidizing agent such as manganese dioxide.
-
Step 2: Hydrolysis: The ester functional groups on the pyridine derivative were then hydrolyzed to form the corresponding dicarboxylic acid using a strong acid, such as hydrochloric acid (37%).
-
Step 3: Amide Formation: The resulting dicarboxylic acid was subsequently reacted with various substituted benzylamines in the presence of a coupling agent to yield the final pyridine dicarboximide derivatives (5a-e).
-
Purification: The final compounds were purified using techniques such as thin-layer chromatography to ensure a high degree of purity for subsequent analysis.
2. Molecular Docking Protocol:
The in silico molecular docking studies were performed to predict the binding modes and affinities of the synthesized pyridine derivatives with the target protein, Acetylcholinesterase (AChE).
-
Software: The molecular docking simulations were carried out using the AutoDock Vina 4.2 program.
-
Protein Preparation: The three-dimensional crystal structure of the AChE enzyme was obtained from a protein data bank. The structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning partial atomic charges.
-
Ligand Preparation: The 3D structures of the synthesized pyridine derivatives were generated and optimized to their lowest energy conformation.
-
Docking Simulation: The docking process was performed by placing the prepared ligands into the defined active site of the AChE enzyme. The program then calculated the binding energies for various conformations of the ligand-protein complex.
-
Analysis: The conformation with the lowest binding energy was selected as the most probable binding mode. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, were then analyzed to understand the basis of the binding affinity.
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflow of the research and the biological context of the target enzyme.
Caption: General workflow for the synthesis and in silico evaluation of novel pyridine derivatives.
Caption: Role of Acetylcholinesterase (AChE) in cholinergic neurotransmission and its inhibition.
Assessing the Selectivity of Kinase Inhibitors with a Pyridinyl Scaffold: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. While the initial scaffold of interest, Ethyl 2-(pyridin-3-yloxy)acetate, serves as a foundational chemical starting point, a broader examination of inhibitors containing a pyridinyl or a related pyridinyl-like structural motif provides a more comprehensive landscape of selectivity profiles. This guide offers an objective comparison of three such inhibitors: SB203580, a p38 MAPK inhibitor; OSI-296, a dual c-MET/RON inhibitor; and a representative dual FLT3/Aurora kinase inhibitor from the imidazo[4,5-b]pyridine series. The comparative analysis is supported by quantitative data, detailed experimental methodologies, and visualizations of the targeted signaling pathways.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of the selected compounds against their primary targets and a broader panel of kinases, where available.
Table 1: Potency of Selected Pyridinyl-Containing Kinase Inhibitors Against Primary Targets
| Compound | Primary Target(s) | IC50 (nM) | Notes |
| SB203580 | p38α MAPK, p38β2 MAPK | 50, 500 | Selective for p38 MAPK isoforms. |
| OSI-296 | c-MET, RON | 42, 200 | Potent dual inhibitor of c-MET and RON.[1] |
| Imidazo[4,5-b]pyridine Derivative (CCT241736 / 27e) | Aurora-A, FLT3 | 38, <100 (Kd) | Dual inhibitor of FLT3 and Aurora kinases.[2] |
Table 2: Kinome Scan Selectivity Profile of SB203580
The following data is derived from a KINOMEscan™ assay, which measures the binding affinity (Kd) of a compound to a large panel of kinases. Lower Kd values indicate stronger binding.
| Kinase | Kd (nM) |
| p38α (MAPK14) | < 10 |
| p38β (MAPK11) | < 10 |
| RIPK2 | 23 |
| GAK | 88 |
| JNK3 (MAPK10) | 130 |
| MKK6 (MAP2K6) | 160 |
| JNK2 (MAPK9) | 210 |
| ...and others with lower affinity | ... |
Note: This table presents a selection of kinases to illustrate the selectivity profile. The complete dataset can be accessed through the LINCS Data Portal for dataset LDG-1155.[3] A low Kd value signifies strong inhibition.[3]
Table 3: Selectivity Notes on OSI-296 and Imidazo[4,5-b]pyridine Derivative
| Compound | Selectivity Summary |
| OSI-296 | Characterized as a highly selective dual inhibitor of c-MET and RON. While a full public kinome scan is not available, it was noted to be selective over a panel of 96 other kinases.[4] |
| Imidazo[4,5-b]pyridine Derivative (CCT241736 / 27e) | A KINOMEscan profiling against 442 kinases at 1 µM concentration demonstrated high selectivity. Besides potent inhibition of Aurora and FLT3 kinases, significant off-target inhibition was observed for FLT1, JAK2, RET, and PDGFRB.[2] |
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and standardized biochemical assays. Below is a representative protocol for an in vitro radiometric kinase assay, a common method for quantifying kinase activity and inhibition.
In Vitro Radiometric Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., SB203580, OSI-296) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Unlabeled ATP solution
-
96-well or 384-well assay plates
-
P81 phosphocellulose paper or filtration device[8]
-
Phosphoric acid (1%) for washing
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the kinase reaction buffer. Then, add the diluted test compound or DMSO (as a vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[8]
-
Termination and Detection:
-
Data Analysis:
-
Subtract the background radioactivity (from a no-enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate the signaling pathways targeted by the selected inhibitors and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by SB203580.
Caption: The c-MET signaling pathway and its inhibition by OSI-296.[9][10][11][12]
Caption: General experimental workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. benchchem.com [benchchem.com]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Kinase Assays | Revvity [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. c-MET [abbviescience.com]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Evaluation of Drug Candidates Derived from Ethyl 2-(pyridin-3-yloxy)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. This guide provides a comparative overview of the in vivo evaluation of hypothetical drug candidates synthesized from Ethyl 2-(pyridin-3-yloxy)acetate. While specific in vivo data for direct derivatives of this starting material are not extensively published, this document will draw comparisons with other pyridin-3-yloxy and pyridine-based compounds that have undergone preclinical evaluation. We will delve into potential therapeutic applications, experimental protocols for in vivo assessment, and comparative data from related molecules.
Therapeutic Potential and Candidate Profile
This compound serves as a versatile scaffold for generating novel drug candidates. The pyridin-3-yloxy moiety is a key structural feature in various biologically active molecules. By modifying the acetate portion of the molecule, a diverse library of compounds can be synthesized and screened for a range of therapeutic activities, including but not limited to:
-
Anticancer Activity: Pyridine derivatives have been widely investigated as inhibitors of various kinases and other signaling pathways implicated in cancer progression.
-
Neurological Disorders: The structural similarity to endogenous neurotransmitters makes pyridine derivatives promising candidates for treating neurological and psychiatric conditions.
-
Infectious Diseases: The pyridine nucleus is present in several antimicrobial and antimalarial agents.
For the purpose of this guide, we will consider a hypothetical lead candidate, "Compound X" , a derivative of this compound, and compare it with established or investigational pyridine-based drugs in various therapeutic areas.
Comparative In Vivo Performance
To contextualize the potential of Compound X, it is essential to compare its hypothetical performance metrics against those of other pyridine derivatives that have been evaluated in vivo. The following tables summarize key in vivo data for representative compounds.
Table 1: Comparative Efficacy of Pyridine Derivatives in Oncology
| Compound/Drug | Target/Mechanism | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Hypothetical Compound X | Kinase Inhibitor | Murine Xenograft (e.g., A549) | To be determined | To be determined | N/A |
| Vemurafenib | BRAF V600E inhibitor | Mouse Xenograft | 50 mg/kg, oral, BID | >80% | [1] |
| Pexidartinib | CSF1R inhibitor | Mouse Xenograft | 100 mg/kg, oral, QD | ~70% | [1] |
Table 2: Comparative Efficacy of Pyridine Derivatives in Infectious Diseases
| Compound/Drug | Indication | Animal Model | Dosing Regimen | Parasite/Bacterial Load Reduction | Reference |
| Hypothetical Compound X | Antimalarial | P. berghei infected mice | To be determined | To be determined | N/A |
| Compound 2g (Pyridine derivative) | Antimalarial | P. berghei infected mice | 50 µmol/kg | 91% | [2] |
| Linezolid (Oxazolidinone with pyridine bioisostere) | Antibacterial | Murine thigh infection model | 25 mg/kg, oral, BID | >2 log10 CFU reduction | [3][4] |
Experimental Protocols for In Vivo Evaluation
The in vivo assessment of a new drug candidate like Compound X involves a series of standardized protocols to determine its pharmacokinetic profile, efficacy, and safety.
Pharmacokinetic Studies in Rodents
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) administration: 1-5 mg/kg via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) administration: 10-50 mg/kg via oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.
In Vivo Efficacy in a Murine Cancer Xenograft Model
Objective: To evaluate the antitumor activity of Compound X in a relevant cancer model.
Protocol:
-
Cell Line and Animal Model: Human cancer cells (e.g., A549 lung carcinoma) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into vehicle control and treatment groups (n=8-10 per group).
-
Dosing: Compound X is administered daily via an appropriate route (e.g., oral gavage) at various dose levels. A positive control (a standard-of-care agent) is also included.
-
Efficacy Readouts: Tumor volume and body weight are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Acetic Acid-Induced Writhing Test for Analgesic Activity
Objective: To assess the peripheral analgesic effects of Compound X.
Protocol:
-
Animal Model: Swiss albino mice (n=6-8 per group).
-
Drug Administration: Compound X, vehicle, or a positive control (e.g., aspirin) is administered intraperitoneally or orally.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and the experimental process is crucial for understanding the drug development pipeline.
Caption: Hypothetical signaling pathway for Compound X as a RAF kinase inhibitor.
Caption: General experimental workflow for drug development.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Ethyl 2-(pyridin-3-yloxy)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a procedural guide for the safe disposal of Ethyl 2-(pyridin-3-yloxy)acetate, emphasizing adherence to institutional and regulatory standards.
Initial Safety Assessment and Handling:
-
Working in a well-ventilated area, such as a chemical fume hood.
-
Wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Step-by-Step Disposal Procedure:
In the absence of a specific SDS, a conservative and compliant approach to disposal is mandatory. The following steps outline a general procedure that aligns with standard laboratory safety practices.
-
Consult Institutional EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for specific guidance on chemical waste disposal and are familiar with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound with its full chemical name and any known hazard information.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Use a chemically resistant container that is in good condition and has a secure, leak-proof lid.
-
Ensure the container is appropriate for the volume of waste generated.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the storage area away from heat, sparks, and open flames.
-
-
Arrange for Professional Disposal: Your EHS department will coordinate the pickup and disposal of the chemical waste through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in an environmentally sound manner.
Quantitative Data Summary:
Without a specific Safety Data Sheet, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific neutralization agents or quantities) can be provided. All disposal decisions must be deferred to your institution's EHS professionals who have access to the necessary resources and expertise to make these determinations.
Experimental Protocols:
Detailed experimental protocols for the treatment or neutralization of this compound prior to disposal are not available without the specific chemical reactivity data found in an SDS. Any such procedures should be developed and validated only by qualified chemists in consultation with the EHS department.
Logical Workflow for Chemical Disposal:
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical for which a specific Safety Data Sheet is not immediately available.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize the guidance of your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations and to maintain a safe laboratory environment.
Personal protective equipment for handling Ethyl 2-(pyridin-3-yloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 2-(pyridin-3-yloxy)acetate. The following procedures are based on established safety protocols for pyridine derivatives and esters to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense against potential exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Given the compound's structure, which includes a pyridine moiety and an ethyl ester, precautions for both chemical classes are warranted.[1][2]
Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times when handling the chemical to protect against splashes.[2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Latex gloves are not suitable.[1] Inspect gloves for any signs of damage before use. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect skin from accidental contact.[2][3] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][3] |
Operational Plan: Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the procedural steps from preparation to cleanup.
Experimental Protocols
Standard Handling Procedure:
-
Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational.[1] Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] Gather all necessary laboratory equipment and materials.
-
Handling : Conduct all weighing and transferring of this compound within the fume hood to minimize inhalation exposure.[1][3] Use non-sparking tools, and ensure all equipment is properly grounded to prevent static discharge.[5] Keep containers tightly closed when not in use.[1][6]
-
Cleanup : After handling, decontaminate all glassware and surfaces that may have come into contact with the chemical.[3] Dispose of all waste, including contaminated PPE, in designated hazardous waste containers.[3][5] Remove your PPE and wash your hands thoroughly with soap and water.[5]
Spill Response Protocol:
-
Evacuation and Ventilation : In the event of a small spill within a fume hood, it can be managed with an inert absorbent material like sand or vermiculite.[5] For larger spills, or any spill outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.[5]
-
Containment : Use an inert absorbent material to contain the spill.[5] Do not use combustible materials.
-
Cleanup and Decontamination : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5] Clean the spill area with an appropriate solvent, followed by washing with soap and water.[5]
-
Reporting : Report all spills to the laboratory supervisor or the designated safety officer.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory guidelines.
Waste Management Protocol
| Waste Type | Collection Procedure | Storage |
| Solid Waste | Collect in a designated, clearly labeled, and sealed hazardous waste container.[3] | Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][5] |
| Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] | Store in a designated secondary containment bin within a flammable liquids cabinet, away from heat and ignition sources.[1][2] |
| Contaminated Labware | Decontaminate thoroughly before washing or disposal. If disposable, place in the designated solid hazardous waste container.[3] | N/A |
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance on waste disposal procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
